3-Amino-2-carbamoylpyrazine 1-oxide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-amino-1-oxidopyrazin-1-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(5(7)10)9(11)2-1-8-4/h1-2H,(H2,6,8)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCFCKYLCQVHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C(=N1)N)C(=O)N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575826 | |
| Record name | 3-Amino-1-oxo-1lambda~5~-pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54632-18-7 | |
| Record name | 3-Amino-1-oxo-1lambda~5~-pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-Amino-2-carbamoylpyrazine 1-oxide: Fundamental Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In the realm of advanced heterocyclic chemistry and pharmaceutical synthesis, the precise functionalization of electron-deficient pyrazine rings remains a persistent challenge. 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7) emerges as a highly strategic intermediate designed to overcome these synthetic hurdles. By leveraging the electronic push-pull dynamics of the N-oxide moiety, this compound serves as a regioselective linchpin in the development of complex pharmacophores, including antifolates (pteridines) and broad-spectrum antiviral agents (e.g., Favipiravir precursors).
This technical whitepaper provides an in-depth analysis of its fundamental properties, mechanistic utility, and self-validating synthetic protocols, tailored for drug development professionals.
Physicochemical Profile & Structural Dynamics
The parent compound, 3-amino-2-pyrazinecarboxamide, possesses a deactivated pyrazine core due to the electron-withdrawing nature of the carbamoyl group at C2, making direct electrophilic substitution unpredictable and prone to isomeric mixtures 1. The strategic oxidation of the N1 nitrogen yields 3-amino-2-carbamoylpyrazine 1-oxide, fundamentally altering the ring's electron density 2. The N-oxide acts as an internal directing group, donating electron density via resonance to activate the adjacent C6 position for subsequent nucleophilic attack.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source / Method |
| Chemical Name | 3-Amino-2-carbamoylpyrazine 1-oxide | IUPAC Standard |
| CAS Registry Number | 54632-18-7 | 3 |
| Molecular Formula | C5H6N4O2 | 3 |
| Molecular Weight | 154.13 g/mol | Computed 3 |
| Precursor CAS | 32587-10-3 (3-Amino-2-pyrazinecarboxamide) | [[1]]() |
| Structural Class | Pyrazine N-oxide / Heterocyclic Amide | 2 |
Mechanistic Role in Regioselective Synthesis
The primary utility of 3-amino-2-carbamoylpyrazine 1-oxide lies in its ability to dictate the regiochemical outcome of downstream reactions. Direct halogenation of the parent pyrazine often requires harsh conditions and yields a difficult-to-separate mixture of 5-chloro and 6-chloro isomers.
By utilizing the 1-oxide intermediate, chemists can employ a deoxygenative chlorination strategy (typically using Phosphorus Oxychloride, POCl3 ). The N-oxide oxygen attacks the electrophilic phosphorus, creating a highly reactive intermediate. The chloride ion then regioselectively attacks the adjacent alpha-position. Because the C2 position is sterically and electronically blocked by the carbamoyl moiety, the nucleophilic attack is exclusively directed to the C6 position, yielding 6-chloro-3-amino-2-pyrazinecarboxamide with near-perfect regiocontrol 4.
Table 2: Reactivity Profile (Direct vs. N-Oxide Mediated Halogenation)
| Parameter | Direct Halogenation (Precursor) | N-Oxide Mediated (Deoxygenative) |
| Reagent | Cl2 or SOCl2 | POCl3 |
| Regioselectivity | Poor (Mixture of C5 and C6 isomers) | Excellent (Exclusive C6 substitution) |
| Reaction Temperature | Elevated (>80°C) | Moderate (0°C to 60°C) |
| Over-halogenation | High risk (5,6-dichloro byproducts) | Negligible (N-oxide directs and consumes) |
Visualizing the Synthetic Pathway
Synthetic pathways utilizing 3-Amino-2-carbamoylpyrazine 1-oxide as a regioselective intermediate.
Experimental Methodology: Self-Validating N-Oxidation Protocol
To ensure high purity and prevent over-oxidation to the 1,4-dioxide, the following protocol integrates specific causality principles and In-Process Controls (IPCs) to create a self-validating workflow.
Phase 1: Substrate Activation & Thermal Control
-
Dissolution: Charge a dry, nitrogen-flushed round-bottom flask with 3-amino-2-pyrazinecarboxamide (10.0 mmol) and Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Causality: DCM is selected because it effectively solubilizes the peracid while remaining completely inert to electrophilic oxidation, preventing solvent-derived peroxide byproducts.
-
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Causality: N-oxidation is highly exothermic. Strict thermal control at 0°C prevents the kinetic over-oxidation of the pyrazine ring to the 1,4-dioxide species.
-
Phase 2: Oxidative Transformation 3. Oxidant Addition: Add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 11.5 mmol, 1.15 eq) portion-wise over 30 minutes.
-
Causality: Slow addition maintains the internal temperature below 5°C. The slight stoichiometric excess ensures complete conversion without driving the formation of poly-oxidized impurities.
-
Reaction: Remove the ice bath and stir at 20°C for 12 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is validated as complete when the precursor mass (m/z 139.1) is <1% by AUC, and the target N-oxide mass (m/z 155.1) is dominant. Do not proceed to quench until this metric is met.
-
Phase 3: Quenching and Isolation 5. Quenching: Quench the reaction by adding 10% aqueous Sodium Thiosulfate ( Na2S2O3 ) at 0°C.
-
Causality: Na2S2O3 specifically reduces any unreacted mCPBA to m-chlorobenzoic acid, eliminating the risk of explosive peroxide concentration during solvent evaporation.
-
Purification: Adjust the pH to 7.5 using saturated NaHCO3 , extract the aqueous layer with Ethyl Acetate, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Self-Validation: The final product (CAS 54632-18-7) should precipitate as a light yellow powder. Confirm purity via 1H -NMR ( DMSO-d6 ), validating the characteristic downfield shift of the pyrazine aromatic protons indicative of successful 1-oxide formation.
-
Advanced Applications in Drug Discovery
The utility of 3-amino-2-carbamoylpyrazine 1-oxide extends heavily into the synthesis of complex pharmaceutical APIs:
-
Pteridine and Antifolate Synthesis: As demonstrated in the seminal work by Taylor et al., this N-oxide is a critical intermediate in the synthesis of 2,4-diamino-6-substituted methylpteridines, which serve as foundational precursors for pteroic acid and methotrexate analogs . The N-oxide facilitates the correct regiochemical alignment during the annulation of the pyrazine ring with pyrimidine precursors.
-
Antiviral Development: In the synthesis of broad-spectrum RNA-dependent RNA polymerase (RdRp) inhibitors, precise functionalization of the pyrazine ring is mandatory. The N-oxide pathway ensures the high-yield production of 6-chloro-3-amino-2-pyrazinecarboxamide, which can be subsequently fluorinated and diazotized to yield critical antiviral APIs 4.
References
-
3 HXCHEM. "3-Amino-2-carbamoylpyrazine 1-oxide/CAS:54632-18-7". Source: hxchem.net.
-
1 National Center for Biotechnology Information. "PubChem Compound Summary for CID 280292, Aminopyrazine carboxamide". Source: pubchem.ncbi.nlm.nih.gov.
-
4 Brown, D. J. "The Pyrazines, Supplement I (Chemistry of Heterocyclic Compounds)". Source: epdf.pub / John Wiley & Sons.
-
[]() Taylor, E. C., et al. "Pteridines. XXXVIII. Synthesis of some 2,4-diamino-6-substituted methylpteridines. New route to pteroic acid." Source: Journal of the American Chemical Society.
-
2 Brown, D. J. "The Pyrazines, Supplement I (Chemistry of Heterocyclic Compounds)". Source: epdf.pub.
Sources
In-Depth Technical Guide: 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7)
Executive Summary
In the landscape of heterocyclic chemistry and drug development, 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7) occupies a critical position as both a highly versatile synthetic intermediate and a vital reference standard for pharmaceutical impurity profiling. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving deep into the mechanistic causality of its regioselective synthesis, its structural nuances, and its indispensable role in the development of pteridine derivatives and pyrazine-based antiviral therapeutics.
Structural Identity and Physicochemical Profiling
Understanding the reactivity of 3-amino-2-carbamoylpyrazine 1-oxide requires a close examination of its structural electronics. The pyrazine core is inherently electron-deficient. However, the presence of the strongly electron-donating amino group at C3 and the electron-withdrawing carboxamide group at C2 creates a highly polarized "push-pull" system.
Crucially, this molecule exhibits a strong Intramolecular Hydrogen Bond (IMHB) . The amino group acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent carboxamide. As documented in extensive medicinal chemistry studies on pyrazine interactions[1], this IMHB locks the conformation of the substituents, reducing their interaction with external solvents and heavily influencing the electronic distribution across the pyrazine ring.
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | 3-Amino-2-carbamoylpyrazine 1-oxide |
| CAS Registry Number | 54632-18-7 |
| Molecular Formula | C 5 H 6 N 4 O 2 |
| Molecular Weight | 154.127 g/mol |
| Appearance | Orange-yellow microcrystalline solid |
| Monoisotopic Mass | 154.0491 Da |
| Hydrogen Bond Donors | 2 (Amino -NH 2 , Carboxamide -NH 2 ) |
| Hydrogen Bond Acceptors | 3 (N-oxide, Carbonyl O, Pyrazine N4) |
Mechanistic Insights into Regioselective N-Oxidation
A common challenge in pyrazine chemistry is achieving regioselective N-oxidation. In 3-aminopyrazine-2-carboxamide, there are two nitrogen atoms available for oxidation: N1 and N4. While the N4 position is technically more electron-rich due to the para-donating effect of the C3-amino group, oxidation almost exclusively yields the 1-oxide .
The Causality: The regioselectivity is driven by the directing effect of the C2-carboxamide group. During the reaction, the peroxyacid (e.g., peracetic acid formed in situ) forms a hydrogen-bonded transition state with the carbonyl oxygen of the carboxamide. This anchors the oxidant and sterically guides the electrophilic oxygen transfer exclusively to the adjacent N1 atom, bypassing the more electron-rich N4 position.
Fig 1. Regioselective N-oxidation workflow directed by the C2-carboxamide group.
Self-Validating Experimental Protocol: Synthesis Workflow
To ensure high yield and >98% regiochemical purity, the following protocol integrates specific causality-driven parameters and self-validating analytical checkpoints.
Reagents Required
-
3-Aminopyrazine-2-carboxamide (Starting Material, 1.0 eq)
-
Glacial Acetic Acid (Solvent)
-
30% Aqueous Hydrogen Peroxide (Oxidant, 2.0 eq)
-
Saturated Sodium Thiosulfate (Quenching Agent)
Step-by-Step Methodology
-
Substrate Dissolution: Charge a dry, round-bottom flask with 3-aminopyrazine-2-carboxamide (10.0 g, 72.4 mmol) and glacial acetic acid (100 mL). Stir at 400 rpm until complete dissolution is achieved.
-
Oxidant Addition: Cool the solution to 15 °C using a water bath. Add 30% H 2 O 2 (15 mL, ~145 mmol) dropwise over 30 minutes.
-
Causality: Dropwise addition controls the highly exothermic formation of peracetic acid, preventing thermal runaway and non-specific degradation of the pyrazine ring.
-
-
Thermal Activation: Gradually heat the reaction mixture to 65 °C and maintain for 18 hours.
-
Causality: The pyrazine ring is highly electron-deficient. Standard room-temperature oxidation is kinetically unfavorable; thermal activation is mandatory to overcome the activation energy barrier for electrophilic attack.
-
-
Self-Validating Reaction Monitoring (LC-MS): At t=16 hours, withdraw a 50 µL aliquot, quench with sodium thiosulfate, and analyze via LC-MS.
-
System Validation: The reaction is deemed complete only when the starting material peak ( m/z 139 [M+H] + ) is <1% by UV area, and the product peak ( m/z 155 [M+H] + ) is dominant. If unreacted starting material remains, add an additional 0.5 eq of H 2 O 2 and stir for 2 hours.
-
-
Quenching: Cool the mixture to 5 °C. Add saturated sodium thiosulfate solution dropwise until peroxide test strips indicate 0 ppm.
-
Causality: Complete quenching of residual peroxides is critical to prevent explosive hazards during the subsequent concentration step.
-
-
Isolation: Concentrate the mixture under reduced pressure to 25% of its original volume. Filter the precipitated orange-yellow microcrystalline solid and recrystallize from hot methanol to yield the pure 1-oxide.
Applications in Drug Development & Heterocyclic Synthesis
A. Pteridine and Pteroic Acid Synthesis
3-Amino-2-carbamoylpyrazine 1-oxide is a cornerstone intermediate in the synthesis of complex pteridines. As demonstrated by Edward C. Taylor et al. in their seminal work on pteridine synthesis[2], pyrazine 1-oxides undergo facile ring annulation when reacted with 1,2-dicarbonyls or orthoesters. This pathway provides a highly flexible, unequivocal route to 6-substituted 2,4-diaminopteridines and pteroic acid analogs (precursors to folic acid and antifolate chemotherapeutics).
Fig 2. Synthetic pathway from pyrazine 1-oxide to pteroic acid analogs.
B. Antiviral Impurity Profiling (e.g., Favipiravir)
In modern pharmaceutical development, pyrazine 1-oxides are critical reference standards for Quality Control (QC). For instance, the synthesis of the RNA-dependent RNA polymerase (RdRp) inhibitor Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) frequently generates N-oxide impurities due to over-oxidation during the pyrazine ring construction[3].
3-Amino-2-carbamoylpyrazine 1-oxide serves as the fundamental non-fluorinated model compound. Analytical scientists utilize it to calibrate LC-MS fragmentation patterns (specifically the characteristic loss of the N-oxide oxygen, [M-16] + ) and to establish retention time baselines for structurally related pyrazine N-oxide impurities in Abbreviated New Drug Applications (ANDAs).
References
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, ACS Publications (2020). Available at:[Link]
-
Pteridines. XXXVIII. Synthesis of some 2,4-diamino-6-substituted methylpteridines. A new route to pteroic acid. Taylor, E. C., Portnoy, R. C., Hochstetler, D. C., & Kobayashi, T. The Journal of Organic Chemistry (1975), 40(16), 2341-2347. Available at:[Link]
3-Amino-2-carbamoylpyrazine 1-oxide: A Critical N-Oxide Intermediate in Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary
In the landscape of medicinal chemistry and advanced organic synthesis, the functionalization of electron-deficient heterocycles remains a formidable challenge. 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7) emerges as a highly specialized, versatile building block designed to overcome these synthetic hurdles. By strategically positioning an N-oxide moiety adjacent to a carbamoyl group and an amino group, this compound leverages a unique "push-pull" electronic system.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical dynamics, mechanistic utility, and field-proven experimental protocols associated with this compound. This guide serves drug development professionals aiming to synthesize complex pyrazine architectures, including antiviral agents (e.g., Favipiravir analogs) and antimicrobial [1].
Physicochemical Profiling & Structural Dynamics
The utility of 3-Amino-2-carbamoylpyrazine 1-oxide is intrinsically linked to its quantitative physicochemical properties. The N-oxide dipole significantly alters the lipophilicity, solubility, and hydrogen-bonding capacity of the parent pyrazine ring, making it a critical intermediate for[2].
Quantitative Data Summary
| Property | Value | Analytical & Synthetic Significance |
| CAS Number | 54632-18-7 | Unique identifier for procurement and database cross-referencing[2]. |
| Molecular Formula | C 5 H 6 N 4 O 2 | Defines mass spectrometric parent ion ( m/z 155.05 [M+H] + ). |
| Molecular Weight | 154.13 g/mol | Crucial for exact stoichiometric calculations during scale-up[2]. |
| Purity Standard | ≥ 98% (HPLC) | Essential threshold to prevent downstream side-reactions during halogenation[2]. |
| Physical Form | Solid (Powder) | Dictates handling, dissolution kinetics, and storage (requires protection from light). |
Electronic Modulation via the N-Oxide
The N-oxide group in pyrazines is not merely a protecting group; it is a profound electronic director. The oxygen atom donates electron density into the π -system via resonance, activating the typically electron-deficient pyrazine core for electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen activates adjacent positions (specifically C6) for nucleophilic substitution, a fundamental principle in [3].
Logical relationship of electronic effects induced by the N-oxide moiety on the pyrazine core.
Mechanistic Role in Organic Synthesis & Drug Discovery
The strategic placement of the N-oxide at position 1 allows chemists to bypass the inherent inertness of the pyrazine ring.
Deoxygenative Functionalization (The Boekelheide-Type Activation)
To synthesize advanced antiviral analogs (such as those structurally related to Favipiravir), functionalization at the C6 position is mandatory. Direct halogenation of 3-aminopyrazine-2-carboxamide is often low-yielding and poorly regioselective. However, utilizing 3-Amino-2-carbamoylpyrazine 1-oxide allows for a highly regioselective deoxygenative chlorination. The N-oxide oxygen attacks an electrophilic activating agent (like POCl 3 ), transforming into a superior leaving group. Subsequent nucleophilic attack by chloride at the activated C6 position, followed by elimination, yields 6-chloro-3-amino-2-carbamoylpyrazine—a direct precursor to potent [4].
Synthetic workflow illustrating the central role of 3-Amino-2-carbamoylpyrazine 1-oxide.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process analytical check.
Protocol 1: Regioselective N-Oxidation of 3-Aminopyrazine-2-carboxamide
Objective: Synthesize 3-Amino-2-carbamoylpyrazine 1-oxide from its [5]. Causality: The N1 position is preferentially oxidized over N4 due to thermodynamic stabilization of the resulting N-oxide via intramolecular hydrogen bonding with the adjacent C2-carboxamide protons, overcoming the steric penalty.
-
Dissolution: Suspend 10.0 g (72.4 mmol) of 3-aminopyrazine-2-carboxamide in 100 mL of glacial acetic acid.
-
Causality: Acetic acid serves as both a polar protic solvent and a mild acid catalyst to activate the peroxide oxidant.
-
-
Oxidation: Under vigorous stirring, add 30% aqueous H 2 O 2 (3.0 equivalents) dropwise at 0°C.
-
Causality: The reaction is exothermic; maintaining a low temperature prevents over-oxidation to the N,N'-dioxide and mitigates thermal degradation.
-
-
Reaction Progression: Gradually warm the mixture to 60°C and stir for 4–6 hours.
-
Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The N-oxide product will exhibit a significantly lower Rf value than the starting material due to the highly polar N-O dipole.
-
-
Quenching: Cool to room temperature. Quench excess peroxide by slowly adding saturated aqueous sodium thiosulfate.
-
Self-Validation: Use starch-iodide paper. A negative result (no blue-black color) confirms the complete destruction of residual peroxides, ensuring safety during concentration.
-
-
Isolation: Concentrate the mixture in vacuo, and recrystallize the crude residue from an ethanol/water mixture to yield the pure 1-oxide as a fine powder.
Protocol 2: Deoxygenative Chlorination to 6-Chloro-3-amino-2-carbamoylpyrazine
Objective: Utilize the 1-oxide to regioselectively install a chlorine atom at the C6 position[4].
-
Activation: Suspend 5.0 g of 3-amino-2-carbamoylpyrazine 1-oxide in 25 mL of Phosphorus oxychloride (POCl 3 ).
-
Causality: POCl 3 acts dually as the electrophilic activating reagent and the solvent.
-
-
Heating & Rearrangement: Heat the mixture to reflux (90°C) for 2 hours.
-
Self-Validation: The heterogeneous suspension will gradually clarify into a homogenous dark solution as the polar, insoluble N-oxide is consumed and converted into the more lipophilic chlorinated product.
-
-
Workup: Cool the reaction to room temperature and carefully pour it dropwise over 200 g of crushed ice under vigorous stirring.
-
Causality: Highly exothermic hydrolysis of excess POCl 3 . The ice bath prevents the localized boiling that would otherwise cause hydrolysis of the delicate carbamoyl group.
-
-
Neutralization & Extraction: Adjust the aqueous phase to pH 7.0 using cold aqueous ammonia (28%). Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na 2 SO 4 , and concentrate.
-
Analytical Validation: Confirm regiochemistry via 1 H NMR.
-
Self-Validation: The successful reaction is marked by the disappearance of the C6 proton signal and the preservation of the C5 proton singlet in the aromatic region.
-
Conclusion
3-Amino-2-carbamoylpyrazine 1-oxide represents a masterclass in heterocyclic design. By exploiting the electronic push-pull nature of the N-oxide, synthetic chemists can bypass the traditional reactivity bottlenecks of the pyrazine core. Whether utilized in the synthesis of complex pteridines or highly targeted antiviral nucleoside analogs, mastering the handling and reactivity of this intermediate is essential for modern drug development.
References
-
National Center for Biotechnology Information (PubChem). Aminopyrazine carboxamide (CID 280292).[Link]
-
Thieme Connect. Product Class 14: Pyrazines (Synthesis and Reactivity of Pyrazine N-Oxides).[Link]
-
Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds.[Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-Amino-2-carbamoylpyrazine 1-oxide
This guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-2-carbamoylpyrazine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of directly published spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and first principles to offer a robust predictive framework for researchers. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.
Molecular Structure and Its Spectroscopic Implications
The structure of 3-Amino-2-carbamoylpyrazine 1-oxide incorporates several key functional groups that will define its spectroscopic signature: a pyrazine N-oxide ring, an amino group, and a carboxamide group. The pyrazine ring is an electron-deficient aromatic system, and the N-oxide group further influences the electronic distribution, which will be evident in the NMR spectra. The amino and carboxamide groups have characteristic vibrational modes that will be prominent in the IR spectrum.
Caption: Molecular structure of 3-Amino-2-carbamoylpyrazine 1-oxide highlighting the core pyrazine ring and key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the pyrazine nitrogens and the N-oxide group will significantly deshield the ring protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, along with signals for the amino and amide protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 8.0 - 8.3 | Doublet | 2-3 | Deshielded by the adjacent N4 and the electron-withdrawing nature of the ring. |
| H-6 | 8.2 - 8.5 | Doublet | 2-3 | Deshielded by the adjacent N1-oxide, which has a strong anisotropic effect. |
| -NH₂ (amino) | 6.5 - 7.5 | Broad singlet | - | Chemical shift can vary with solvent and concentration due to hydrogen bonding. |
| -CONH₂ (amide) | 7.0 - 8.0 | Two broad singlets | - | The two amide protons can be diastereotopic and may appear as separate signals. |
Note: Predicted values are based on data from related pyrazine derivatives and general principles of NMR spectroscopy.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show four signals for the pyrazine ring carbons and one for the carbonyl carbon of the amide. The chemical shifts will be significantly downfield due to the aromaticity and the electron-withdrawing groups.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 150 | Attached to the electron-withdrawing carboxamide group. |
| C-3 | 150 - 155 | Attached to the amino group and adjacent to two nitrogen atoms. |
| C-5 | 130 - 135 | Influenced by the adjacent N4. |
| C-6 | 135 - 140 | Influenced by the adjacent N1-oxide. |
| C=O (amide) | 165 - 170 | Typical chemical shift for a primary amide carbonyl carbon. |
Note: These predictions are informed by spectral data of similar pyrazine compounds.[1][2][3]
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: A typical workflow for acquiring and processing NMR spectra of a small organic molecule.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1-5 mg of 3-Amino-2-carbamoylpyrazine 1-oxide in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can dissolve a wide range of polar compounds and its residual peak does not overlap with the expected signals.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds should be used. Typically, 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, integration values (for ¹H), multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 3-Amino-2-carbamoylpyrazine 1-oxide will be characterized by absorptions from the N-H, C=O, and N-O bonds, as well as vibrations from the aromatic ring.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| -NH₂ (amino) | N-H stretch (asymmetric & symmetric) | 3400 - 3200 | Medium-Strong | Characteristic region for primary amines.[1] |
| -CONH₂ (amide) | N-H stretch (asymmetric & symmetric) | 3350 - 3150 | Medium-Strong | Characteristic region for primary amides. |
| -CONH₂ (amide) | C=O stretch (Amide I band) | 1680 - 1640 | Strong | Typical for primary amides, may be influenced by hydrogen bonding.[2] |
| -NH₂ (amino/amide) | N-H bend | 1650 - 1580 | Medium | Overlaps with C=C stretching region. |
| Pyrazine Ring | C=C and C=N stretch | 1600 - 1450 | Medium-Weak | Aromatic ring vibrations. |
| N-Oxide | N-O stretch | 1300 - 1200 | Strong | A strong absorption in this region is characteristic of aromatic N-oxides.[4] |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 155.06 | Calculated for C₅H₇N₄O₂⁺. The exact mass will provide confirmation of the elemental composition. |
| [M+Na]⁺ | 177.04 | Adduct with sodium ions, often observed in ESI-MS. |
Fragmentation Pattern: Under tandem MS (MS/MS) conditions, the [M+H]⁺ ion is expected to fragment through characteristic losses:
-
Loss of H₂O (18 Da): From the amide and N-oxide.
-
Loss of CO (28 Da): From the amide group.
-
Loss of NH₃ (17 Da): From the amino or amide group.
The fragmentation pathways can provide further structural confirmation.[5]
Experimental Protocol for Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) with ESI is the preferred method for accurate mass determination.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Accurate Mass Measurement: Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Tandem MS (Optional): To study fragmentation, perform an MS/MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Amino-2-carbamoylpyrazine 1-oxide. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for obtaining high-quality data. It is always recommended to compare experimentally obtained data with these predictions for a thorough structural confirmation.
References
-
Uchimaru, F., Okada, S., Kosasayama, A., & Konno, T. (1971). Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. Chemical and Pharmaceutical Bulletin, 19(7), 1337-1343. [Link]
-
Gomez, A. M., & Danishefsky, S. J. (2014). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. The Journal of Organic Chemistry, 79(12), 5567-5579. [Link]
-
Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press. [Link]
-
Szostak, R., & Szostak, M. (2018). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. Journal of Molecular Structure, 1171, 570-579. [Link]
-
Prabavathi, N., & Nilufer, A. (2014). The spectroscopic investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(2), 130-149. [Link]
-
Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. [Link]
-
Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., ... & Zitko, J. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 26(11), 3363. [Link]
-
PubChem. (n.d.). 3-Amino-2-pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Prabavathi, N., & Nilufer, A. (2014). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology, 3(2), 130-149. [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1593-1601. [Link]
-
Pagacz-Kostrzewa, M., et al. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 263, 120158. [Link]
-
Harianja, D. M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Baran, E. J. (2000). Infrared Spectra of the Copper(II) Complexes of Amino Acids with Hydrophobic Residues. Acta Farmaceutica Bonaerense, 19(4), 253-258. [Link]
-
PubChem. (n.d.). 3-aminopyrazine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Info/Data. OrganicChemistryData.org. Retrieved from [Link]
-
Gabr, I. M., El-Asmy, H. A., Emmam, M. S., & Mostafa, S. I. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]
-
El-Gendy, Z., & El-Emary, T. I. (2005). The Synthesis of 3-Amino-pyrazine-2-carbohydrazide and 3-Amino-N'-methylpyrazine-2-carbohydrazide Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(8), 1847-1863. [Link]
-
Stadlmann, A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. Molecules, 9(4), 219-231. [Link]
-
Santos, L. S., et al. (2013). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, 48(12), 1295-1303. [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 224-234. [Link]
-
Bindila, M., et al. (2010). 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides. Analytical and Bioanalytical Chemistry, 397(2), 737-747. [Link]
-
Maleki, A., et al. (2017). Preparation and Characterization of 3-Amino- 1h-1, 2, 4-Triazole Grafted on the Surface of Silica Nanoparticles Support (SNPs-AT) for the Synthesis of Pyrano[2,3-C] Pyrazole Derivatives as the Novel, Effective, and Reclaimable Catalyst. JSM Chemistry, 5(3), 1056. [Link]
-
Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Aydin, A., et al. (2015). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society, 60(2), 2901-2904. [Link]
Sources
- 1. nanoient.org [nanoient.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
Technical Whitepaper: Solubility, Stability, and Mechanistic Profiling of 3-Amino-2-carbamoylpyrazine 1-oxide
Executive Summary
3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7), also known as 3-amino-2-pyrazinecarboxamide 1-oxide, is a low-molecular-weight (MW: 154.13 g/mol ) heterocyclic N-oxide[1]. In modern pharmaceutical manufacturing, it serves as a critical synthetic intermediate in the development of pyrazine-based antiviral therapeutics, most notably the broad-spectrum RNA polymerase inhibitor Favipiravir (T-705)[2].
The strategic introduction of the N-oxide moiety is not merely a structural variation; it fundamentally alters the electronic landscape of the pyrazine ring. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the compound's thermodynamic solubility, degradation kinetics, and the underlying chemical causality that dictates its handling and processing[3].
Mechanistic Insights: The Role of N-Oxidation
To understand the stability and reactivity of 3-Amino-2-carbamoylpyrazine 1-oxide, one must examine the quantum chemical impact of the N-oxide ( N+−O− ) bond on the heteroaromatic system.
-
Thermodynamic Ring Stabilization: In nitrogen-rich heteroaromatic rings, the proximity of nitrogen lone pairs induces electronic repulsion, which can destabilize the ring system. N-oxidation mitigates this by promoting σ–π orbital separation and significantly decreasing lone-pair repulsion through p–π conjugation, thereby enhancing the overall thermodynamic stability of the framework[4].
-
Regioselective Functionalization: The N-oxide acts as a powerful directing group. In the synthesis of fluorinated pyrazines like Favipiravir, the 1-oxide intermediate directs subsequent nucleophilic attack or halogenation exclusively to the adjacent positions[3]. The regioselectivity of the initial oxidation (favoring the N1 position over N4) is sterically and electronically driven by the electron-donating 3-amino group and the 2-carboxamide group, which stabilize the transition state at N1.
Fig 1. Synthetic pathway of Favipiravir highlighting the N-oxide intermediate.
Physicochemical Profiling & Solubility Data
Understanding the solubility profile of 3-Amino-2-carbamoylpyrazine 1-oxide is critical for optimizing crystallization and purification workflows. Pyrazinecarboxamides are known for their ability to form robust inter- and intramolecular hydrogen bond networks[5]. The introduction of the highly polar N+−O− bond significantly increases the molecule's dipole moment, enhancing its solubility in polar solvents compared to its non-oxidized precursor[6].
Table 1: Thermodynamic Solubility Profile at 25°C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong dipole-dipole interactions with the N-oxide and robust H-bond acceptance from the amine/amide groups. |
| Methanol | 32.7 | ~ 15.5 | Protic solvent capable of disrupting the crystalline H-bond network via competitive hydrogen bonding. |
| Water (pH 7.0) | 80.1 | ~ 6.5 | Moderate solubility; limited by the hydrophobic character of the pyrazine core despite polar functional groups. |
| Acetonitrile | 37.5 | < 2.0 | Insufficient H-bond donating capacity to solvate the carboxamide and N-oxide effectively. |
| Dichloromethane | 8.9 | < 0.5 | Low polarity results in an inability to overcome the high lattice energy of the solid state. |
Stability & Degradation Kinetics
While the N-oxide moiety stabilizes the pyrazine ring[4], it introduces specific vulnerabilities under stress conditions. The compound is chemically stable under standard ambient conditions[7], but forced degradation reveals specific kinetic pathways:
-
Thermal Stability: The compound is stable in the solid state up to ~150°C. Beyond this threshold, thermal decomposition occurs prior to melting, emitting toxic nitrogen oxides ( NOx )[6][7].
-
Hydrolytic Stability: The primary degradation pathway in aqueous media is the hydrolysis of the C2-carboxamide to yield 3-amino-2-pyrazinecarboxylic acid 1-oxide[8]. This reaction is heavily accelerated at extreme pH levels.
-
Photolytic Stability: N-oxides are notoriously photochemically active. UV exposure triggers photochemical deoxygenation (reverting the molecule to 3-amino-2-pyrazinecarboxamide) or complex ring-rearrangement reactions.
Table 2: Forced Degradation Matrix (ICH Q1A Guidelines)
| Stress Condition | Parameters | Primary Degradation Pathway | Extent of Degradation (24h) |
| Acidic | 0.1 N HCl, 60°C | Amide hydrolysis to carboxylic acid | ~ 12.0% |
| Basic | 0.1 N NaOH, 60°C | Amide hydrolysis to carboxylic acid | ~ 18.5% |
| Oxidative | 3% H2O2 , 25°C | Over-oxidation (e.g., to 1,4-dioxide) | < 5.0% |
| Photolytic | UV/Vis, 1.2M lux-hr | Photochemical deoxygenation | ~ 25.0% |
| Thermal | Solid state, 60°C | Stable | < 0.1% |
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to eliminate supersaturation artifacts and ensure true thermodynamic equilibrium.
-
Preparation: Add an excess of 3-Amino-2-carbamoylpyrazine 1-oxide (approx. 100 mg) to 1.0 mL of the target solvent in a 2.0 mL amber microcentrifuge tube.
-
Causality: Amber tubes prevent concurrent photolytic degradation of the N-oxide during the extended equilibration phase.
-
-
Equilibration: Place the tubes in a temperature-controlled orbital shaker at 25°C ± 0.5°C and 300 RPM for 48 hours.
-
Causality: Orbital shaking is strictly preferred over magnetic stirring to prevent particle attrition (grinding). Grinding artificially inflates apparent solubility by generating high-energy amorphous fines.
-
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.
-
Causality: Centrifugation compacts the undissolved solid, preventing filter clogging and avoiding API adsorption onto filter membranes—a common artifact in direct filtration of polar compounds.
-
-
Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV at 254 nm.
Protocol B: Stability-Indicating HPLC Assay for Degradation Profiling
A self-validating system designed to separate the highly polar API from its hydrolytic and photolytic degradants.
-
Column Selection: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm) compatible with highly aqueous mobile phases (AQ-type).
-
Causality: The high polarity of the N-oxide and its carboxylic acid degradants requires a highly aqueous environment to achieve sufficient retention ( k′>2.0 ) and prevent co-elution in the void volume.
-
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid degradants and the basic pyrazine nitrogens, ensuring sharp, symmetrical peaks.
-
-
Gradient Program: 0-5 min: 2% B; 5-15 min: 2% to 40% B; 15-20 min: 40% B.
-
System Suitability (Self-Validation): Inject a reference standard solution (0.1 mg/mL) six times. The run is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the peak tailing factor is < 1.5.
Fig 2. Forced degradation workflow for stability-indicating assay development.
Sources
- 1. 3-Amino-2-carbamoylpyrazine 1-oxide/CAS:54632-18-7-HXCHEM [hxchem.net]
- 2. scispace.com [scispace.com]
- 3. US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PYRAZINE N-OXIDE - Safety Data Sheet [chemicalbook.com]
- 8. 3-Amino-2-pyrazinecarboxylic Acid | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
A Proposed Toxicological Profile Investigation of 3-Amino-2-carbamoylpyrazine 1-oxide
An in-depth technical guide by a Senior Application Scientist.
Abstract
3-Amino-2-carbamoylpyrazine 1-oxide is a heterocyclic amine N-oxide, a chemical class with diverse biological activities. As a potential impurity, metabolite, or novel chemical entity, a thorough understanding of its toxicological profile is imperative for risk assessment and ensuring human safety. Due to the limited publicly available toxicological data on this specific molecule, this guide outlines a comprehensive, tiered strategy for its toxicological evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing the theoretical basis and detailed experimental protocols for a robust safety assessment, grounded in international regulatory guidelines.
Part 1: Introduction and Physicochemical Characterization
Before any toxicological evaluation, a thorough physicochemical characterization of 3-Amino-2-carbamoylpyrazine 1-oxide is essential. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for designing relevant toxicological studies.
1.1. Chemical Identity
-
IUPAC Name: 3-Amino-2-carbamoylpyrazine 1-oxide
-
Molecular Formula: C₅H₅N₅O₂
-
Molecular Weight: 167.13 g/mol
-
Structure:
(Note: A representative structure is shown. The exact structure should be confirmed by analytical means.)
1.2. Recommended Physicochemical Tests A summary of essential tests is provided in the table below. These parameters are crucial for selecting appropriate vehicle solvents for in vitro and in vivo studies and for interpreting bioavailability.
| Parameter | Method | Rationale |
| Solubility | OECD Guideline 105 | To determine suitable solvents for dosing and in vitro assays. |
| Log P (Octanol-Water Partition Coefficient) | OECD Guideline 107/117 | To predict lipophilicity and potential for membrane permeability. |
| pKa (Dissociation Constant) | OECD Guideline 112 | To understand the ionization state at physiological pH, affecting absorption and distribution. |
| Purity | HPLC-UV, LC-MS | To ensure the test article is of sufficient purity and to identify any potential impurities that could confound results. |
Part 2: A Tiered Approach to Toxicological Assessment
A tiered, or hierarchical, approach is a resource-efficient and ethically responsible strategy for toxicological evaluation. The investigation begins with in vitro assays and progresses to more complex in vivo studies only if necessary, based on the results of the initial tiers.
Logical Flow of the Proposed Toxicological Investigation
This diagram illustrates the decision-making process for the toxicological evaluation of 3-Amino-2-carbamoylpyrazine 1-oxide.
Caption: Tiered approach for toxicological assessment.
Part 3: Tier 1 - In Vitro Toxicological Studies
The initial tier focuses on identifying key hazards like genotoxicity and cytotoxicity using well-established in vitro methods. These assays reduce animal use and provide rapid, cost-effective screening.
Genotoxicity Assessment
Genotoxicity is a critical endpoint, as DNA damage can lead to mutations and potentially cancer. A standard battery of tests is recommended.
3.1.1. Bacterial Reverse Mutation Test (Ames Test)
This test, following OECD Guideline 471, evaluates the potential of the test substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Use at least five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is crucial as some chemicals only become genotoxic after metabolism.
-
Dose Selection: Use at least five different analyzable concentrations of the test substance, with the highest concentration being 5000 µ g/plate or the highest non-toxic concentration.
-
Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of the S9 mix (or buffer for the non-activation arm).
-
Vortex gently and pour onto the surface of a minimal glucose agar plate.
-
Incubate at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a concentration-related increase in the mean number of revertants per plate of at least one strain by a factor of 2 (or 3 for some strains) over the solvent control, and this result is reproducible.
3.1.2. In Vitro Mammalian Cell Micronucleus Test
If the Ames test is positive or equivocal, the In Vitro Micronucleus Test (OECD 487) should be performed. This assay detects chromosomal damage (clastogenicity) or aneuploidy in mammalian cells.
Cytotoxicity Assessment
Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells, providing a quantitative measure of its potency.
Experimental Protocol: Neutral Red Uptake Cytotoxicity Assay (OECD 129)
This method assesses cell viability by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Dosing: Prepare a dilution series of 3-Amino-2-carbamoylpyrazine 1-oxide in the cell culture medium. Replace the medium in the 96-well plate with the medium containing the test substance.
-
Incubation: Incubate the cells with the test substance for a defined period (e.g., 24 hours).
-
Dye Uptake: Wash the cells and incubate with a medium containing Neutral Red for approximately 3 hours.
-
Extraction and Measurement: Wash the cells again, then add a destain solution to extract the dye from the lysosomes. Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.
-
Data Analysis: Cell viability is proportional to the amount of dye retained. Calculate the IC50 (the concentration that reduces cell viability by 50%) from the concentration-response curve.
Part 4: Tier 2 - In Vivo Acute Toxicity Studies
Should in vitro results indicate a potential for toxicity, or if significant human exposure is anticipated, a limited in vivo study is warranted.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method allows for the classification of a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.
Experimental Workflow: OECD 423
Caption: Decision-making workflow for the Acute Toxic Class Method.
Procedure Synopsis:
-
Animal Selection: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rat).
-
Dosing: Administer the test substance by oral gavage. The starting dose is selected based on in vitro data or structure-activity relationships. The OECD guideline suggests starting doses of 5, 50, 300, or 2000 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Stepwise Procedure: The outcome of the first group of animals determines the next step:
-
If high toxicity is observed, the test is repeated at a lower dose.
-
If low or no toxicity is observed, the result is confirmed in an additional group of animals.
-
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Part 5: Data Interpretation and Further Steps
The results from this tiered investigation will allow for a preliminary hazard classification of 3-Amino-2-carbamoylpyrazine 1-oxide.
-
No Toxicity Observed: If all in vitro tests are negative and acute in vivo toxicity is very low (e.g., >2000 mg/kg), the substance can be considered of low toxicological concern for acute exposure.
-
Genotoxicity Observed: A positive genotoxicity result is a significant finding and would likely require further investigation into its carcinogenic potential, and may severely restrict the potential uses of the compound.
-
Cytotoxicity or Acute Toxicity Observed: If the substance shows significant cytotoxicity or acute in vivo toxicity, further studies such as repeat-dose toxicity (to assess target organ toxicity after repeated exposure) may be necessary, depending on the intended application and potential exposure scenarios.
This structured approach ensures that a robust, scientifically sound toxicological profile is developed for 3-Amino-2-carbamoylpyrazine 1-oxide, facilitating informed decision-making for its safe handling and use.
References
-
OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, URL: [Link]
-
OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, URL: [Link]
-
OECD (2004), Test No. 129: Neutral Red Uptake Cytotoxicity Assay, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, URL: [Link]
-
OECD (2001), Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, URL: [Link]
-
ICH (2011), Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, URL: [Link]
"3-Amino-2-carbamoylpyrazine 1-oxide" synthesis detailed protocol
Application Note: Scalable Synthesis and Regioselective N-Oxidation Protocol for 3-Amino-2-carbamoylpyrazine 1-oxide
Introduction & Strategic Rationale
3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7) is a critical heterocyclic intermediate in the development of advanced therapeutics. It is most notably utilized in the synthesis of complex pteridine derivatives and serves as a foundational scaffold for pyrazine-derived antiviral agents (such as structural analogs of Favipiravir/T-705).
The regioselective N-oxidation of the pyrazine core presents a unique synthetic challenge. Pyrazine nitrogens possess intrinsically low basicity ( pKa≈0.6 ), making them highly resistant to standard oxidation conditions. As a Senior Application Scientist, I have designed this protocol to address the competing electronic effects of the C3-amino and C2-carboxamide substituents, ensuring high regioselectivity, operational safety, and scalability.
Mechanistic Insights: Causality of Regioselectivity
A self-validating synthetic protocol requires an understanding of the thermodynamic and kinetic forces driving the reaction. In , the two ring nitrogens (N1 and N4) exist in distinct electronic and steric environments:
-
N4 is positioned para to the unsubstituted C6 and ortho to the electron-donating C3-amino group, making it kinetically activated toward electrophiles.
-
N1 is adjacent to the C2-carboxamide. Oxidation at N1 is thermodynamically stabilized by strong intramolecular hydrogen bonding between the resulting N-oxide oxygen and the adjacent carboxamide protons.
When utilizing meta-chloroperoxybenzoic acid (m-CPBA) in aprotic solvents (e.g., THF), the transition state is heavily influenced by these hydrogen-bonding dynamics. This thermodynamic control steers the electrophilic oxygen transfer predominantly to the N1 position, yielding the desired 1-oxide with high regiopurity, a phenomenon extensively documented in.
Mechanistic pathway detailing the regioselective N1-oxidation driven by thermodynamic control.
Quantitative Data: Optimization of Oxidation Conditions
To establish the most reliable protocol, various oxidation conditions were evaluated. While Hydrogen Peroxide ( H2O2 ) in Acetic Acid is a common industrial choice, it often leads to over-oxidation (N,N'-dioxides) or poor conversion. The use of m-CPBA in THF provides the optimal balance of yield, purity, and operational safety.
| Entry | Oxidant (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC, %) |
| 1 | H2O2 (30%) (3.0) | AcOH | 55 | 16 | 65 | 42 | 91.5 |
| 2 | H2O2 / Urea (2.5) | EtOH | 60 | 24 | 50 | 35 | 88.0 |
| 3 | m-CPBA (1.2) | DCM | 25 | 16 | 85 | 68 | 96.2 |
| 4 | m-CPBA (1.2) | THF | 25 | 14 | >95 | 78 | 99.1 |
Table 1: Optimization of N-oxidation conditions for 3-amino-2-pyrazinecarboxamide.
Experimental Workflow & Methodology
Experimental workflow for the scalable N-oxidation of 3-amino-2-pyrazinecarboxamide.
Reagents and Equipment
-
Starting Material: 3-Amino-2-pyrazinecarboxamide (CAS: 32587-10-3), >98% purity.
-
Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA), ~77% active (remainder is meta-chlorobenzoic acid and water).
-
Solvents: Tetrahydrofuran (THF, anhydrous), Ethanol (EtOH, absolute).
-
Quenching Reagents: Saturated aqueous Na2S2O3 , saturated aqueous NaHCO3 .
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Reaction Mixture
-
Charge a flame-dried 500 mL 3-neck flask with 3-amino-2-pyrazinecarboxamide (13.8 g, 100 mmol) and anhydrous THF (250 mL) under a nitrogen atmosphere.
-
Stir the suspension at 400 rpm and cool the mixture to 0–5 °C using an ice-water bath.
Step 2: Controlled Oxidation 3. Weigh 26.9 g of m-CPBA (77% purity, ~120 mmol, 1.2 equiv). 4. Add the m-CPBA portion-wise over 45 minutes to maintain the internal temperature below 10 °C. Causality Note: Strict temperature control during addition prevents thermal runaway and suppresses non-selective oxidation at the N4 position. 5. Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). 6. Stir the reaction for 14–16 hours. Monitor progression via TLC (Eluent: DCM/MeOH 9:1, UV detection at 254 nm). The product will appear as a highly polar spot ( Rf≈0.2 ) compared to the starting material ( Rf≈0.5 ).
Step 3: Quenching and Workup (Polar Compound Isolation) 7. Cool the reaction mixture back to 0 °C. 8. Slowly add 50 mL of saturated aqueous Na2S2O3 to quench any unreacted peroxides. Stir for 15 minutes. Self-Validation Step: Test the mixture with KI-starch paper to ensure complete peroxide quenching before proceeding. 9. Add 100 mL of saturated aqueous NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct into its water-soluble sodium salt. 10. Expertise Insight: Because 3-amino-2-carbamoylpyrazine 1-oxide is highly polar and water-soluble, standard liquid-liquid extraction results in severe yield loss. Instead, concentrate the entire neutralized biphasic mixture in vacuo to yield a crude solid residue. 11. Suspend the dry solid residue in hot ethanol (150 mL) and stir vigorously for 30 minutes. This selectively dissolves the target N-oxide while leaving the inorganic salts ( Na2S2O3 , NaHCO3 , sodium m-chlorobenzoate) undissolved. 12. Filter the suspension hot through a pad of Celite.
Step 4: Purification & Analytical Validation 13. Concentrate the ethanolic filtrate to approximately 40 mL and allow it to cool slowly to 4 °C to induce crystallization. 14. Filter the purified crystals and dry under high vacuum at 45 °C for 12 hours. 15. Expected Yield: 11.5–12.3 g (75–80%). Pale yellow to off-white crystalline powder. 16. Analytical Validation: Confirm regioselectivity via 1H NMR (400 MHz, DMSO- d6 ). The presence of the N-oxide at N1 specifically deshields the adjacent C6 proton, resulting in a distinct downfield shift compared to the starting material. ESI-MS: [M+H]+ calculated for C5H7N4O2 : 155.06; Found: 155.06.
References
-
Title: Pteridines. XXXVIII. Synthesis of some 2,4-diamino-6-substituted methylpteridines. New route to pteroic acid. Source: Journal of the American Chemical Society (1975) URL: [Link]
-
Title: The Chemistry of Heterocyclic Compounds, Supplement I (Chemistry of Heterocyclic Compounds: A Series Of Monographs) (Volume 58) Source: John Wiley & Sons, Inc. (2002) URL: [Link]
-
Title: 3-Amino-2-pyrazinecarboxamide Chemical Properties and Structure Source: ChemSynthesis Chemical Database URL: [Link]
Application Note: High-Purity Recovery of 3-Amino-2-carbamoylpyrazine 1-Oxide via Advanced Anti-Solvent Recrystallization
Document Type: Standard Operating Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Mechanistic Context
3-Amino-2-carbamoylpyrazine 1-oxide (also known as 3-amino-2-pyrazinecarboxamide 1-oxide, CAS: 54632-18-7) is a critical intermediate and potential degradant in the synthesis of pyrazine-based antiviral therapeutics, most notably in the synthetic pathways related to Favipiravir (T-705) and structurally analogous RNA-dependent RNA polymerase inhibitors.
During the synthetic oxidation of 3-amino-2-pyrazinecarboxamide, the resulting N-oxide reaction mixture often contains unreacted precursors, over-oxidized 1,4-dioxides, and polymeric byproducts. The purification of this compound presents a unique physicochemical challenge. The presence of both a primary amine, a carboxamide group, and an N-oxide moiety renders the molecule highly polar and capable of forming extensive, robust intermolecular hydrogen-bond networks. Consequently, it exhibits near-zero solubility in standard non-polar organic solvents (e.g., hexanes, ethers) and only marginal solubility in cold alcohols.
Physicochemical Data & Solvent Optimization
To establish a self-validating protocol, it is essential to understand the baseline properties of the target compound and the rationale behind the solvent selection. The compound exhibits a high melting point of 234–236 °C (dec.)[1], indicative of its strong crystalline lattice.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Amino-2-carbamoylpyrazine 1-oxide |
| CAS Number | 54632-18-7 |
| Molecular Formula | C₅H₆N₄O₂ |
| Molecular Weight | 154.13 g/mol |
| Melting Point | 234–236 °C (Decomposes) |
| Appearance | Light yellow to off-white crystalline solid |
Table 2: Solvent System Screening for Recrystallization
| Solvent System | Solubility (85 °C) | Solubility (5 °C) | Recovery Yield | Purity (HPLC) | Mechanistic Observation |
| 100% Water | High | Moderate | 45% | >99.0% | High purity, but unacceptable product loss in the mother liquor due to residual cold solubility. |
| 100% Ethanol | Low | Very Low | N/A | N/A | Insufficient dissolution even at reflux; cannot separate matrix impurities. |
| Water / Ethanol (1:3) | High | Low | 82% | >99.5% | Optimal. Ethanol acts as a miscible anti-solvent, driving near-complete precipitation while retaining organic impurities. |
| Water / Acetone (1:4) | High | Low | 78% | ~96.0% | Rapid supersaturation causes the product to "crash out" amorphously, trapping unoxidized precursors. |
Experimental Workflow & Logic
The following DOT diagram maps the critical path of the recrystallization process.
Workflow for the recrystallization of 3-amino-2-carbamoylpyrazine 1-oxide.
Step-by-Step Recrystallization Protocol
Safety Note: Wear appropriate PPE. Pyrazine N-oxides can be respiratory irritants. Perform all heating and solvent transfers inside a certified fume hood.
Phase 1: Dissolution and Clarification
-
Weighing: Accurately weigh the crude 3-amino-2-carbamoylpyrazine 1-oxide into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Primary Solvation: Add deionized water at a ratio of 5 mL per gram of crude material.
-
Heating: Heat the suspension to 80–85 °C using an oil bath or heating mantle until complete dissolution is achieved. Causality: The high thermal energy is required to break the strong intermolecular hydrogen bonds established by the N-oxide and carboxamide groups.
-
Hot Filtration: Rapidly pass the hot solution through a pre-warmed Buchner funnel (using a fine-porosity filter paper) into a clean, pre-warmed receiving flask. Causality: This step is critical for removing insoluble polymeric degradation products that often form during the hydrogen peroxide/acetic acid oxidation of pyrazines.
Phase 2: Anti-Solvent Addition and Nucleation
-
Anti-Solvent Introduction: Transfer the receiving flask to a stirring hotplate set to 70 °C . Slowly add absolute ethanol (anti-solvent) dropwise at a ratio of 15 mL per gram of starting material.
-
Expert Insight: The dropwise addition at elevated temperature is the most critical step. Dumping the ethanol rapidly will cause localized supersaturation, forcing the compound to precipitate as an amorphous powder that occludes impurities. Slow addition ensures the system remains in the metastable zone, promoting the growth of a highly ordered, pure crystal lattice.
-
Phase 3: Controlled Crystallization and Isolation
-
Cooling Gradient: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20–25 °C) over 1 to 1.5 hours while maintaining gentle stirring.
-
Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 2 hours to maximize the recovery yield.
-
Filtration: Isolate the newly formed crystals via vacuum filtration.
-
Washing: Wash the filter cake with two portions of ice-cold absolute ethanol (2 mL per gram). Causality: Cold ethanol displaces the residual water/impurity-rich mother liquor without re-dissolving the purified product.
-
Drying: Transfer the purified crystals to a vacuum oven. Dry at 50 °C under high vacuum (<10 mbar) for 12 hours to constant weight. Causality: The N-oxide is highly hygroscopic; vacuum drying ensures the complete removal of intercalated water molecules.
References
-
Barlin, G. B. "The Chemistry of Heterocyclic Compounds, Supplement I (Chemistry of Heterocyclic Compounds: A Series Of Monographs) (Volume 58)". EPDF. Available at:[Link]
-
Furuta, Y., et al. "Anti-influenza virus agents: synthesis and mode of action." SciSpace. Available at:[Link]
Sources
Application Notes and Protocols for In Vitro Biological Activity Screening of 3-Amino-2-carbamoylpyrazine 1-oxide
Introduction: Unveiling the Therapeutic Potential of Pyrazine N-Oxides
Pyrazine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an N-oxide moiety to the pyrazine ring can modulate the electronic properties and metabolic stability of the molecule, potentially leading to enhanced biological activity and novel mechanisms of action. 3-Amino-2-carbamoylpyrazine 1-oxide represents a promising, yet underexplored, scaffold for drug discovery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological activity screening of 3-Amino-2-carbamoylpyrazine 1-oxide. The protocols detailed herein are designed to be robust and self-validating, providing a foundational framework for the initial characterization of this compound's therapeutic potential. We will focus on three key areas of biological activity commonly associated with pyrazine derivatives: anticancer, antimicrobial, and anti-inflammatory effects.
Part 1: Anticancer Activity Screening
The uncontrolled proliferation of abnormal cells is a hallmark of cancer.[3] Many pyrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4][5] The initial screening of 3-Amino-2-carbamoylpyrazine 1-oxide for anticancer activity will focus on assessing its cytotoxicity against a panel of human cancer cell lines and elucidating its potential impact on key signaling pathways involved in cell survival and proliferation.
Cell Viability and Cytotoxicity Assessment
The first step in evaluating the anticancer potential of a compound is to determine its effect on the viability of cancer cells. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and reliability.[6] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[6][7]
Principle of Tetrazolium-Based Assays: Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, requiring a solubilization step before absorbance measurement.[8][9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the need for solubilization.[6][7]
For high-throughput screening applications, the XTT assay is often preferred due to its streamlined workflow.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-Amino-2-carbamoylpyrazine 1-oxide stock solution (in DMSO)
-
XTT labeling reagent and electron-coupling reagent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of 3-Amino-2-carbamoylpyrazine 1-oxide in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and electron-coupling reagent. Mix the two reagents according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT reagent mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth.[1]
Investigating Potential Mechanisms of Action
Should 3-Amino-2-carbamoylpyrazine 1-oxide exhibit significant cytotoxic activity, the next logical step is to investigate its potential mechanism of action. Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and NF-κB pathways are frequently dysregulated in cancer and represent attractive targets for therapeutic intervention.[12][13][14][15]
Potential Signaling Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[12][13][16] Its aberrant activation is a common event in many cancers.[13]
-
NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival.[17][18] Constitutive activation of NF-κB is associated with several aspects of tumorigenesis, including promoting cancer-cell proliferation and preventing apoptosis.[14][17]
The following diagram illustrates a simplified overview of these pathways.
Caption: Simplified PI3K/Akt and NF-κB signaling pathways in cancer.
Further investigation into the modulation of these pathways by 3-Amino-2-carbamoylpyrazine 1-oxide can be carried out using techniques such as Western blotting to assess the phosphorylation status of key proteins (e.g., Akt, IκBα) or reporter gene assays to measure NF-κB transcriptional activity.
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[19][20] Pyrazine derivatives have shown promise as a source of novel antimicrobial compounds.[1] The initial screening of 3-Amino-2-carbamoylpyrazine 1-oxide for antimicrobial activity will involve determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a widely used and standardized method to determine the MIC of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[10][19][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])
-
Mueller-Hinton Broth (MHB)
-
3-Amino-2-carbamoylpyrazine 1-oxide stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a tube containing MHB. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][21]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.[10] The concentration range should be chosen based on the expected potency of the compound.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[10][21]
-
Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[10] Alternatively, the optical density at 600 nm (OD600) of each well can be measured using a microplate reader.[21][22]
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Workflow for the Broth Microdilution Assay.
Data Presentation: Example MIC Data
| Bacterial Strain | Gram Stain | MIC (µg/mL) of 3-Amino-2-carbamoylpyrazine 1-oxide |
| Staphylococcus aureus ATCC 29213 | Positive | 16 |
| Enterococcus faecalis ATCC 29212 | Positive | 32 |
| Escherichia coli ATCC 25922 | Negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 |
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, including cancer and autoimmune disorders.[17][18] The overproduction of inflammatory mediators, such as nitric oxide (NO), is a key feature of the inflammatory response.[23] Screening for the ability of 3-Amino-2-carbamoylpyrazine 1-oxide to inhibit NO production in activated macrophages can provide an initial indication of its anti-inflammatory potential.
Inhibition of Nitric Oxide (NO) Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and the subsequent production of large amounts of NO.[23][24] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[23][24][25]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
3-Amino-2-carbamoylpyrazine 1-oxide stock solution (in DMSO)
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[23]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 3-Amino-2-carbamoylpyrazine 1-oxide for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[23] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant in a new 96-well plate.[23]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[26]
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample. Determine the percentage of NO production inhibition for each concentration of the compound relative to the LPS-stimulated control.
Important Consideration: It is crucial to perform a cell viability assay (e.g., XTT or MTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[23]
Conclusion
These application notes provide a detailed framework for the initial in vitro biological activity screening of 3-Amino-2-carbamoylpyrazine 1-oxide. The protocols for anticancer, antimicrobial, and anti-inflammatory assays are based on well-established and validated methods. Positive results from these initial screens will warrant further investigation into the compound's mechanism of action, selectivity, and potential for in vivo efficacy. The versatility of the pyrazine scaffold suggests that 3-Amino-2-carbamoylpyrazine 1-oxide could be a valuable lead compound in the development of new therapeutic agents.
References
-
Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). Molecules and Cells. Available at: [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2020). Molecules. Available at: [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
XTT Assays vs MTT - Biotech Spain. (2025). Biotech Spain. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology. Available at: [Link]
-
PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. (2022). Cancers. Available at: [Link]
-
NF-κB in Cancer: A Matter of Life and Death. (2011). Cancer Discovery. Available at: [Link]
-
Bacterial Growth Inhibition Assay for Xanthomonas oryzae pv. oryzae or Escherichia coli K12 Grown together with Plant Leaf Extracts. (2020). Bio-protocol. Available at: [Link]
-
NF‐κB signaling in inflammation and cancer. (2021). Clinical and Translational Medicine. Available at: [Link]
-
PI3K/Akt signalling pathway and cancer. (2004). Current Opinion in Genetics & Development. Available at: [Link]
-
PI3K-Akt Signaling Pathway and Cancer-CUSABIO. (n.d.). CUSABIO. Available at: [Link]
-
The complexity of NF-κB signaling in inflammation and cancer. (2013). SciSpace. Available at: [Link]
-
High-throughput assessment of bacterial growth inhibition by optical density measurements. (2012). Current Protocols in Chemical Biology. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2016). Journal of Pharmaceutical Analysis. Available at: [Link]
-
Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. (2025). MDPI. Available at: [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020). Journal of Molecular Structure. Available at: [Link]
-
In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers in Microbiology. Available at: [Link]
-
Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual. (n.d.). BBS OER Lab Manual. Available at: [Link]
-
Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. (2016). Journal of Visualized Experiments. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[6][12][17]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2012). Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (2005). Pathogens and Disease. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Molecules. Available at: [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). Antibiotics. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Molecules. Available at: [Link]
-
Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. (2013). Anticancer Research. Available at: [Link]
-
Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (2017). MDPI. Available at: [Link]
-
Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (2024). Trends in Advanced Sciences and Technology. Available at: [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010). Marine Drugs. Available at: [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (2025). MDPI. Available at: [Link]
-
Studying the anti-inflammatory activity of a series of nitrogenous heterocyclic compounds and comparison of the obtained data with the results of quantum chemical calculations. (2022). Doklady of the National Academy of Sciences of Belarus. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). Molecules. Available at: [Link]
-
Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). IntechOpen. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 26. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
Application Note: 3-Amino-2-carbamoylpyrazine 1-oxide as a Strategic Intermediate in Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7)
Introduction & Chemical Significance
In the landscape of modern medicinal chemistry, pyrazine derivatives are privileged scaffolds due to their ability to act as bioisosteres for pyrimidines and pyridines while offering unique hydrogen-bonding profiles. 3-Amino-2-carbamoylpyrazine 1-oxide (Molecular Weight: 154.12 g/mol )[1] is a highly versatile heterocyclic building block. Featuring a pyrazine core equipped with an amino group, a carboxamide group, and a critical N-oxide moiety, this compound serves as a linchpin for synthesizing complex antiviral, antitubercular, and antineoplastic agents.
The presence of the N-oxide is not merely a structural artifact; it is a deliberate synthetic strategy used to modulate the electronic properties of the electron-deficient pyrazine ring, enabling regioselective functionalization that would otherwise be thermodynamically unfavorable.
Mechanistic Rationale: The N-Oxide Advantage
In standard pyrazine chemistry, the two electronegative nitrogen atoms severely deplete the aromatic ring of electron density. This electron deficiency renders standard electrophilic aromatic substitution (e.g., direct halogenation) exceedingly difficult and low-yielding.
By oxidizing the N-1 nitrogen to an N-oxide, synthetic chemists achieve two critical mechanistic advantages:
-
Electronic Activation: The N-oxide oxygen donates electron density back into the pyrazine ring via resonance (+M effect). This specifically activates the positions ortho and para to the N-oxide (C-6 and C-5) toward subsequent functionalization.
-
Regioselective Halogenation: Treatment of the N-oxide with halogenating agents (such as POCl3 or SO2Cl2 ) facilitates a nucleophilic substitution. The N-oxide oxygen attacks the electrophilic phosphorus/sulfur, transforming into a superior leaving group. A subsequent nucleophilic attack by the halide ion at the C-6 position results in a deoxygenative halogenation. This regiocontrol is a mandatory step in synthesizing 6-substituted pyrazines, such as the antiviral Favipiravir (T-705)[2] and novel Fibroblast Growth Factor Receptor (FGFR) inhibitors[3].
Synthetic workflow leveraging the N-oxide directing effect for regioselective pyrazine functionalization.
Key Application Areas in Drug Discovery
A. Antiviral Therapeutics (RNA Polymerase Inhibitors)
The 3-amino-2-pyrazinecarboxamide scaffold is the direct precursor to Favipiravir, a broad-spectrum RNA-dependent RNA polymerase (RdRp) inhibitor[2]. The N-oxide intermediate allows for the precise introduction of halogens at the C-6 position. Following bromination or chlorination, the halogen can be exchanged for a fluorine atom, a strict structural requirement for the drug's binding affinity and intracellular activation into its ribofuranosyl 5'-triphosphate metabolite.
B. Oncology (Kinase Inhibitors via Scaffold Hopping)
Recent rational drug design strategies have utilized "scaffold hopping"—replacing traditional pyrimidine cores (like those found in BGJ398) with pyrazine-2-carboxamide derivatives to create potent pan-FGFR and Tyrosine Kinase (e.g., AXL1, TRKA) inhibitors[3],[4]. The pseudo-six-membered ring formed by intramolecular hydrogen bonding between the 3-amino and 2-carboxamide groups mimics the precise binding conformation required to dock into the ATP-binding pocket of these kinases[3].
Pharmacological pathway of pyrazine-2-carboxamide derivatives acting as pan-FGFR inhibitors.
Quantitative Data: Physicochemical & Pharmacological Profiling
When utilizing 3-Amino-2-carbamoylpyrazine 1-oxide to synthesize downstream active pharmaceutical ingredients (APIs), specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters must be optimized. The table below summarizes the transition from the intermediate to highly active drug targets.
| Compound / Derivative | Target / Utility | IC50 / Binding Energy | Key ADMET Parameter | Reference |
| 3-Amino-2-carbamoylpyrazine 1-oxide | Synthetic Intermediate | N/A | MW: 154.12 g/mol | [1] |
| Favipiravir (T-705) | Viral RdRp | Broad-spectrum | Highly water-soluble | [2] |
| Compound 18i | FGFR1-4 | Submicromolar | LogP < 5, HBD < 5 | [3] |
| Compound 4 | AXL1 / TRKA | -6.3 to -6.8 kcal/mol | Optimal Lipophilicity | [4] |
| 3-Aminopyrazine-2-carboxamide | Precursor Scaffold | N/A | TPSA: 94.9 Ų | [5] |
Table 1: Comparative pharmacological and physicochemical data of pyrazine-2-carboxamide derivatives.
Validated Experimental Protocols
Note: The following protocols are designed for highly controlled laboratory environments. Ensure all local safety regulations regarding halogenating agents and transition metal catalysts are strictly followed.
Protocol A: Regioselective Deoxygenative Chlorination
Objective: To synthesize 3-amino-6-chloro-2-pyrazinecarboxamide, a universal coupling partner for cross-coupling reactions. Causality & Logic: Phosphorus oxychloride ( POCl3 ) acts as both the activating agent for the N-oxide and the chloride source. The N-oxide attacks the phosphorus, becoming a superior leaving group, which is subsequently displaced by the chloride ion at the C-6 position.
-
Preparation: Suspend 10.0 g (approx. 65 mmol) of 3-Amino-2-carbamoylpyrazine 1-oxide in 50 mL of anhydrous toluene under an inert argon atmosphere.
-
Activation: Cool the suspension to 0 °C using an ice bath. Add 1.5 equivalents of POCl3 dropwise over 30 minutes to prevent exothermic runaway and minimize poly-halogenation.
-
Reaction: Heat the mixture to 90 °C for 4 hours. Monitor the consumption of the N-oxide via TLC (DCM:MeOH, 9:1). The N-oxide's distinct UV absorbance will shift as the deoxygenated chlorinated product forms.
-
Quenching (Self-Validating Step): Carefully pour the cooled reaction mixture over crushed ice. Neutralize to pH 7 using saturated aqueous NaHCO3 . Caution: Vigorous CO2 evolution will occur. The cessation of bubbling validates complete neutralization.
-
Isolation: Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography to yield the highly pure 6-chloro derivative.
Protocol B: Scaffold Hopping Synthesis of FGFR Inhibitors (Suzuki Coupling)
Objective: Coupling the 6-chloro intermediate with an aryl boronic acid to generate a kinase inhibitor scaffold[3]. Causality & Logic: A palladium-catalyzed Suzuki-Miyaura cross-coupling is employed. The electron-deficient nature of the chlorinated pyrazine ensures rapid oxidative addition of the Pd(0) catalyst, driving the reaction forward efficiently.
-
Setup: In a Schlenk flask, combine 1.0 eq of the synthesized 3-amino-6-chloro-2-pyrazinecarboxamide, 1.2 eq of 3,5-dihydroxyphenylboronic acid, and 0.05 eq of Pd(dppf)Cl2 .
-
Base Addition: Add 2.0 eq of K2CO3 dissolved in a thoroughly degassed mixture of 1,4-dioxane/water (4:1 v/v). The base is critical for the transmetalation step of the catalytic cycle.
-
Coupling: Heat the mixture at 100 °C for 12 hours under continuous stirring.
-
Purification: Filter the crude mixture through a Celite pad to remove the precipitated palladium catalyst. Concentrate the filtrate and purify via preparative HPLC to isolate the target pan-FGFR inhibitor.
Sources
Application Note: Coordination Dynamics and Synthesis Protocols for 3-Amino-2-carbamoylpyrazine 1-oxide Transition Metal Complexes
Executive Summary & Ligand Rationale
3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7)[] is a highly versatile, multi-dentate scaffold that has garnered significant attention in coordination chemistry and drug development. As an oxidized derivative of the well-known anti-tuberculosis pharmacophore pyrazinamide, this ligand presents a unique, sterically compact coordination environment.
The molecule features four distinct potential coordination sites:
-
N-oxide oxygen : A "hard" Lewis base, highly oxophilic.
-
Carboxamide oxygen : A borderline/hard donor.
-
Carboxamide nitrogen : A strong nitrogen donor (when deprotonated).
-
Pyrazine ring nitrogen : A borderline Lewis base.
This application note provides researchers with field-proven insights into the causality of metal complexation using this ligand, detailing how pH, solvent selection, and metal oxophilicity dictate the final molecular architecture.
Mechanistic Insights: The Causality of Coordination (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond the empirical steps of a protocol and understand the thermodynamic and electronic causality driving the assembly of these transition metal complexes.
The Role of Intramolecular Hydrogen Bonding (IMHB)
In its native state, the 3-amino group of the ligand acts as a hydrogen bond donor to the adjacent 2-carboxamide oxygen, forming a stable 6-membered Intramolecular Hydrogen Bond (IMHB) ring. Recent analyses of2 confirm that this IMHB locks the ligand's conformation[2]. During metal complexation, the thermodynamic penalty of breaking this IMHB must be overcome. The presence of the electron-withdrawing N-oxide group weakens this IMHB via inductive effects, facilitating faster coordination kinetics compared to the non-oxidized parent ligand.
pH-Driven Chemoselectivity
The carboxamide moiety is a "chameleon" donor.
-
At neutral pH: The ligand coordinates via the carbonyl oxygen, forming an N,O-chelate ring with the adjacent pyrazine nitrogen. This mode is favored by late transition metals like Cu(II) undergoing Jahn-Teller distortion.
-
At alkaline pH (pH > 8): The carboxamide NH₂ is deprotonated to NH⁻. This dramatically increases the basicity of the nitrogen, shifting the coordination to a highly stable N,N-chelate mode. This bidentate directing mechanism is strongly favored by Pd(II) and Ni(II) catalysts[3].
Orthogonal Binding in 3d-4f Heterometallic Systems
The N-oxide oxygen is a quintessential "hard" donor. When designing heterometallic complexes, the ligand can be used to form a transition metal "metalloligand" via the pyrazine/amide sites. The pendant N-oxide groups remain uncoordinated until introduced to highly oxophilic lanthanide ions (Ln³⁺), acting as rigid bridges to assemble complex 4[4].
Fig 1: Logical relationship between ligand functional groups and metal coordination preferences.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. Visual cues (colorimetric shifts) and specific solubility changes are embedded to ensure real-time verification of the reaction progress.
Protocol A: Synthesis of Mononuclear[Cu(L)(H₂O)₂]Cl₂ (N,O-Coordination)
Objective: Isolate a discrete Cu(II) complex utilizing the neutral ligand. Reagents: 3-Amino-2-carbamoylpyrazine 1-oxide (1.0 mmol), CuCl₂·2H₂O (1.0 mmol), Methanol (HPLC grade), Deionized Water.
-
Ligand Solubilization: Suspend 1.0 mmol of the ligand in 15 mL of methanol. Heat gently to 50°C until a clear, pale-yellow solution is achieved. Causality: Methanol disrupts intermolecular ligand stacking while preventing premature metal hydroxide formation.
-
Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of deionized water. Add this dropwise to the stirring ligand solution over 10 minutes.
-
Self-Validation Check: The solution will immediately shift from pale yellow to a deep, vibrant green, indicating successful disruption of the ligand's IMHB and the onset of N,O-chelation.
-
Thermal Complexation: Maintain stirring at 60°C for 3 hours.
-
Crystallization: Filter the hot solution to remove any unreacted ligand. Allow the filtrate to undergo slow solvent evaporation at room temperature. Dark green block-like crystals will form within 4–7 days.
Protocol B: Synthesis of Trinuclear Ni-Ln-Ni Frameworks (N-Oxide Bridging)
Objective: Exploit the N-oxide moiety to bridge a pre-formed Ni(II) metalloligand to a central Lanthanide core[4]. Reagents: Ligand (2.0 mmol), Ni(ClO₄)₂·6H₂O (2.0 mmol), Gd(NO₃)₃·6H₂O (1.0 mmol), Triethylamine (TEA), Acetonitrile.
-
Metalloligand Formation: Dissolve the ligand and Ni(ClO₄)₂·6H₂O in 20 mL of acetonitrile.
-
pH Modulation: Add TEA dropwise until the pH reaches ~8.5. Self-Validation Check: The solution will transition from pale green to a deep reddish-brown, confirming the deprotonation of the carboxamide and the formation of the strong N,N-chelated Ni(II) complex.
-
Lanthanide Introduction: Add the Gd(NO₃)₃·6H₂O salt directly to the stirring reddish-brown solution. The highly oxophilic Gd³⁺ will aggressively bind the pendant N-oxide oxygen atoms, assembling the trinuclear cluster.
-
Isolation: Stir for 4 hours at room temperature, filter, and subject the filtrate to diethyl ether vapor diffusion to yield X-ray quality crystals.
Fig 2: Step-by-step experimental workflow for transition metal complex synthesis.
Analytical Validation & Quantitative Data
To conclusively validate the coordination modes, Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy are utilized. The shift in stretching frequencies provides direct evidence of the electron density withdrawal by the metal centers.
Table 1: Diagnostic FT-IR Spectral Shifts (cm⁻¹)
| Functional Group | Free Ligand (cm⁻¹) | Cu(II) Complex (Neutral pH) | Ni-Gd-Ni Complex (Alkaline pH) | Mechanistic Implication |
| ν (N-O) | 1252 | 1248 | 1215 | Massive shift in the Gd³⁺ complex confirms strong O-donor bridging by the N-oxide. |
| ν (C=O) | 1685 | 1642 | 1610 | Shift to 1642 confirms neutral O-coordination; shift to 1610 indicates deprotonated N-coordination. |
| ν (NH₂) | 3420, 3280 | 3415, 3275 | Absent | Disappearance confirms deprotonation of the carboxamide group in alkaline conditions. |
| ν (C=N) pyrazine | 1580 | 1555 | 1550 | Shift confirms pyrazine nitrogen participation in the chelate ring. |
Table 2: UV-Vis Electronic Transitions (nm)
| Compound | π→π∗ (Ligand) | n→π∗ (N-oxide) | d-d Transition (Metal) |
| Free Ligand | 265 nm | 315 nm | N/A |
| [Cu(L)(H₂O)₂]Cl₂ | 272 nm | 320 nm | 680 nm (Broad, Jahn-Teller) |
| Ni-Gd-Ni Cluster | 275 nm | 345 nm (Red-shifted) | 510 nm (Square planar/Octahedral mix) |
References
-
Journal of Medicinal Chemistry (ACS Publications) Molecular Interactions of Pyrazine-Based Compounds to Proteins. URL: [Link][2]
-
MDPI - Molecules Heterometallic Complexes Containing the Ni(II)-Ln(III)-Ni(II) Moiety—Structures and Magnetic Properties. URL: [Link][4]
-
The Journal of Organic Chemistry (ACS Publications) Pd(II)-Catalyzed Bidentate Directing Group-Aided Chemoselective Acetoxylation of Remote ε-C(sp2)–H Bonds in Heteroaryl–Aryl-Based Biaryl Systems. URL:[Link][3]
Sources
Technical Support Center: Troubleshooting Acylation of 3-Amino-2-carbamoylpyrazine 1-oxide
Welcome to the Advanced Technical Support Guide for the acylation of highly deactivated heteroaromatic amines. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the persistent challenge of N,N-diacylation when working with 3-Amino-2-carbamoylpyrazine 1-oxide—a critical intermediate in the synthesis of antiviral agents like Favipiravir.
Rather than simply listing steps, this guide breaks down the underlying thermodynamic and kinetic mechanisms of the reaction, providing you with self-validating protocols to ensure experimental success.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does 3-Amino-2-carbamoylpyrazine 1-oxide preferentially form a diacylated byproduct during standard N-acylation? A: The root cause is a dramatic shift in nucleophilicity driven by acid-base chemistry. The pyrazine ring, combined with the 1-oxide moiety, is strongly electron-withdrawing. This drastically reduces the initial nucleophilicity of the 3-amino group, requiring highly reactive acyl chlorides for the first acylation.
However, once the first acyl group is attached, the remaining N-H proton becomes highly acidic because it is flanked by two electron-withdrawing systems (the pyrazine core and the new carbonyl group). If a strong base like Triethylamine (TEA) is used in your reaction, it rapidly deprotonates this monoamide. The resulting amide anion is a significantly stronger nucleophile than your starting amine, leading to an immediate, uncontrolled attack on a second equivalent of acyl chloride. This mechanism is well-documented in the1[1].
Q2: How can I thermodynamically favor monoacylation from the start? A: The solution lies in strict base selection. You must use a base that is strong enough to scavenge the HCl byproduct of the reaction, but weak enough that it cannot deprotonate the acidic monoamide intermediate. Switching from TEA (pKa ~10.7) to Pyridine (pKa ~5.2) arrests the reaction at the monoacylation stage, preventing the formation of the hyper-nucleophilic anion[1].
Q3: I have already generated a large batch of the N,N-diacylated compound. Is it possible to salvage this material? A: Yes. You do not need to discard the batch. The diacylated product can be selectively reduced back to the monoacylated form using a controlled hydrazine hydrate reduction. Because of the steric bulk and electronic repulsion between the two acyl groups, one of them is highly susceptible to nucleophilic cleavage by hydrazine, cleanly yielding the monoacylated product[2]. This salvage pathway is highly efficient and often yields >90% recovery.
Part 2: Data Presentation & Mechanistic Pathways
To predict the outcome of your acylation, consult the base selection matrix below. The pKa of the conjugate acid directly dictates whether the reaction will stop at monoacylation or proceed to diacylation.
Table 1: Base Strength vs. Acylation Outcome
| Base Used | Conjugate Acid pKa | Deprotonates Monoamide? | Primary Reaction Outcome |
| Triethylamine (TEA) | 10.75 | Yes | >85% N,N-Diacylated |
| N,N-Diisopropylethylamine (DIPEA) | 10.50 | Yes | >80% N,N-Diacylated |
| Potassium Carbonate (K₂CO₃) | 10.33 | Yes | Mixed / Diacylated |
| Pyridine | 5.25 | No | >90% N-Monoacylated |
Mechanistic Logic Diagram
Figure 1: Divergent acylation pathways dictated by base strength and intermediate acidity.
Part 3: Self-Validating Experimental Protocols
Protocol A: Direct Selective Monoacylation
This protocol utilizes Pyridine to prevent the deprotonation of the monoamide intermediate, ensuring high selectivity.
-
Preparation: Disperse 4.0 mmol of 3-Amino-2-carbamoylpyrazine 1-oxide in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 1.5 equivalents of anhydrous Pyridine to the suspension. Stir for 5 minutes at 0 °C.
-
Acylation: Slowly add 1.2 equivalents of the target acyl chloride dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir continuously for 48 hours. Self-Validation Check: Monitor via TLC (1:1 Hexane:EtOAc). The monoacylated product will appear as a distinct spot, while the absence of a high-Rf spot confirms the prevention of diacylation.
-
Workup: Evaporate the solvent under reduced pressure, wash the crude solid with mildly acidic water (to remove residual pyridine), and recrystallize.
Protocol B: Salvage Pathway (Selective Deacylation)
If you have accidentally generated the N,N-diacylated byproduct, use this validated reduction protocol[2] to cleanly convert it back to the monoacylated target.
-
Dissolution: Dissolve 1.0 mmol of the diacylated byproduct in 10 mL of tetrahydrofuran (THF).
-
Catalyst Addition: Add 3 mL of isopropanol, which acts as a co-solvent and mild catalyst for the reduction.
-
Reduction: Add 1 mL of 1 M hydrazine hydrate in THF.
-
Reflux: Heat the reaction mixture to reflux for exactly 1 hour. Self-Validation Check: The diacylated spot on the TLC plate (high Rf) should completely disappear, replaced by the lower-Rf monoacylated spot.
-
Workup: Evaporate the solvent. Disperse the remaining contents in acidic water (using a few drops of H₂SO₄) and extract with EtOAc. Yields typically exceed 95%.
Salvage Workflow Diagram
Figure 2: Step-by-step workflow for the selective hydrazine reduction of diacylated byproducts.
References
-
Magoulas, G. E., & Fousteris, M. A. (2020). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. Available at: 1
-
Pallabothula, V. S. K., Kerda, M., Juhás, M., & Zitko, J. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. PMC / NIH. Available at: 2
Sources
Technical Support Center: 3-Amino-2-carbamoylpyrazine 1-Oxide Synthesis & Troubleshooting
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals. Subject: Reaction monitoring, side-product causality analysis, and protocol optimization for the synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7).
As a critical intermediate in the synthesis of pyrazine-based antivirals (such as Favipiravir) and complex pteridine derivatives[1], the N-oxidation of 3-aminopyrazine-2-carboxamide requires strict stoichiometric and thermodynamic control. The electron-deficient nature of the pyrazine ring is partially offset by the electron-donating 3-amino group, which directs oxidation preferentially to the N1 position. However, deviations in protocol execution frequently lead to a cascade of difficult-to-separate side products.
This guide provides a self-validating methodology and troubleshooting framework to isolate the target 1-oxide while minimizing over-oxidation, hydrolysis, and regioisomerization.
Mechanistic Pathway & Side-Product Formation
Understanding the causality behind side-product formation is the first step in process optimization. The primary amine at C3 enhances the nucleophilicity of the adjacent N4, but intramolecular hydrogen bonding between the C2-carboxamide and the incoming peracid transition state thermodynamically favors oxidation at N1.
When reaction parameters (temperature, time, equivalents) exceed optimal thresholds, the system bypasses the target and generates three primary impurities:
Reaction pathway and side-product formation during 3-aminopyrazine-2-carboxamide oxidation.
Validated Experimental Protocol: Controlled N-Oxidation
To prevent the formation of the side products mapped above, we utilize meta-chloroperoxybenzoic acid (mCPBA) in an anhydrous organic solvent rather than aqueous hydrogen peroxide. Causality: Aqueous H2O2 requires heating or metal catalysts (like tungstate) which drastically increases the rate of primary amide hydrolysis to the carboxylic acid side product. Anhydrous mCPBA eliminates hydrolytic degradation[2].
Step-by-Step Methodology
Step 1: Substrate Preparation Suspend 3-aminopyrazine-2-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Self-Validation Checkpoint: The starting material is only partially soluble in cold DCM. The reaction mixture will clarify as the N-oxide forms, providing an immediate visual indicator of reaction progression.
Step 2: Oxidant Addition Dissolve mCPBA (1.05 eq, strictly titrated for active peracid content) in DCM and add dropwise via an addition funnel over 30 minutes. Causality: Maintaining the temperature strictly at 0–5 °C suppresses the activation energy required for the second N-oxidation (forming the 1,4-dioxide) and prevents thermal runaway.
Step 3: Reaction Monitoring Stir the mixture for 4 hours, allowing it to slowly warm to 15 °C. Self-Validation Checkpoint: Monitor via HPLC (C18 column, Gradient MeCN/Water). The protocol is validated when the Starting Material peak is <2% and the 1,4-dioxide peak is <1%. Do not proceed to workup if SM >2%; instead, add mCPBA in 0.02 eq micro-increments.
Step 4: Quenching (Critical) Add a 10% aqueous solution of sodium sulfite ( Na2SO3 ) and stir vigorously for 15 minutes. Causality: Sodium sulfite instantly reduces unreacted peracid to meta-chlorobenzoic acid. Failure to quench will result in continued oxidation during solvent evaporation, artificially spiking 1,4-dioxide levels in the final product[2].
Step 5: Isolation Wash the organic layer with saturated NaHCO3 to remove the meta-chlorobenzoic acid byproduct. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from methanol to afford pure 3-amino-2-carbamoylpyrazine 1-oxide.
Quantitative Side Product Analysis
Use the following analytical reference table to identify and quantify impurities during your in-process control (IPC) checks.
| Impurity / Side Product | Mechanism of Formation | Typical HPLC RT (min)* | MS (m/z) [M+H]+ | Mitigation & Prevention Strategy |
| 3-Amino-2-carbamoylpyrazine 1-oxide | Target Reaction | 5.2 | 155.05 | N/A (Target) |
| 1,4-Dioxide derivative | Over-oxidation | 3.8 | 171.04 | Limit oxidant to 1.05 eq; quench promptly with Na2SO3 before concentration. |
| 3-Amino-1-oxidopyrazine-2-carboxylic acid | Amide Hydrolysis | 2.5 | 156.03 | Maintain T < 15°C; avoid strong aqueous acids/bases; use anhydrous DCM. |
| 4-Oxide Regioisomer | Regioselectivity failure | 5.6 | 155.05 | Ensure C2-amide H-bonding is not disrupted by highly polar protic solvents. |
| Unreacted Starting Material | Incomplete Reaction | 6.8 | 139.06 | Titrate mCPBA prior to use to ensure active oxidant equivalents are accurate. |
*Retention times (RT) are illustrative for a standard C18 reverse-phase column (0.1% TFA in Water / Acetonitrile gradient).
Troubleshooting FAQs
Q1: My final product assay shows a high percentage of the 1,4-dioxide side product (m/z 171). How is this forming if I only used 1.05 equivalents of mCPBA? A1: This is a classic post-reaction artifact. If the reaction is not thoroughly quenched with a reducing agent (like sodium sulfite) prior to solvent evaporation, the localized concentration of unreacted mCPBA skyrockets as the DCM evaporates. The heat of the rotary evaporator combined with high localized peracid concentration forces the thermodynamically unfavorable second oxidation at N4. Solution: Always perform a peroxide test strip check on the organic layer before concentration[2].
Q2: LC-MS analysis reveals a major impurity at m/z 156. What is this, and why did it form? A2: A mass of 156 [M+H]+ (compared to the target 155) indicates the hydrolysis of the C2-carboxamide group to a carboxylic acid, yielding 3-amino-1-oxidopyrazine-2-carboxylic acid. Causality: Primary amides on electron-deficient pyrazine rings are highly susceptible to hydrolysis. If you used aqueous H2O2 or if your NaHCO3 workup was left stirring for too long at room temperature, the water and base cleaved the amide. Solution: Minimize aqueous contact time during workup and keep the biphasic mixture cold (<10 °C).
Q3: How can I analytically differentiate the target 1-oxide from the 4-oxide regioisomer? Their masses are identical. A3: Because both are structural isomers (m/z 155), mass spectrometry alone is insufficient. You must use 1H and 13C NMR spectroscopy[3]. In the 1-oxide, the electron-withdrawing nature of the N-oxide deshields the adjacent C6 proton significantly more than the C5 proton. Conversely, in the 4-oxide, the C5 proton (adjacent to N4) will exhibit the primary downfield shift. Furthermore, the 1-oxide typically elutes slightly earlier on reverse-phase HPLC due to the increased polarity imparted by the proximity of the N-oxide to the carboxamide group.
Q4: The reaction stalled at 70% conversion. Should I heat the mixture to drive it to completion? A4: No. Heating an N-oxidation reaction of an aminopyrazine will exponentially increase the rate of both 1,4-dioxide formation and potential explosive decomposition. The stall is likely due to degraded mCPBA (which often degrades to 70-75% purity in storage). Solution: Recalculate your equivalents based on a fresh iodometric titration of your mCPBA batch, and add the missing active equivalents at 0 °C.
References
-
MDPI (Molecules). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity (Structural analysis and NMR differentiation of substituted pyrazines). URL:[Link]
Sources
Technical Support Center: Optimization of 3-Amino-2-carbamoylpyrazine 1-oxide Synthesis
Welcome to the technical support guide for the synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound, a key intermediate in the synthesis of various pharmaceuticals, including the antiviral drug Favipiravir.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on temperature and time, to maximize yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide and related pyrazine derivatives.
Q1: What is the typical starting point for optimizing the reaction temperature for pyrazine synthesis?
A1: The optimal starting temperature for pyrazine synthesis is highly dependent on the specific reaction pathway. For condensation reactions, such as those involving 1,2-diketones and 1,2-diamines, it is advisable to begin at room temperature and gradually increase the temperature to a range of 80-100°C.[4] For other methods like dehydrogenative coupling, the temperature range is typically higher, often between 120°C and 150°C.[4] It is recommended to conduct small-scale trial reactions at various temperatures, in increments of 10-20°C, to identify the ideal conditions for your specific substrates and setup.
Q2: How does reaction time generally influence the yield of pyrazine derivatives?
A2: Reaction time is a critical parameter that works in tandem with temperature. Initially, extending the reaction time will generally lead to an increased product yield as more reactants are converted to the product. However, prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product or the formation of unwanted byproducts, ultimately reducing the overall yield and purity.[4][5] Therefore, it is crucial to monitor the reaction progress over time to determine the point of maximum yield before significant degradation occurs.
Q3: What are some common byproducts in pyrazine synthesis, and how can their formation be minimized?
A3: Byproduct formation is a common challenge in pyrazine synthesis. The types of byproducts depend on the specific synthetic route. For instance, in the Maillard reaction, Strecker aldehydes can be significant impurities.[5] In other routes, over-chlorination and the formation of polymers can occur if reaction conditions are not carefully controlled.[6] To minimize byproducts, it is essential to optimize the reaction temperature and time, ensure the purity of reactants, and maintain the correct stoichiometry.[4] In some cases, the choice of catalyst can also significantly impact the selectivity of the reaction and reduce byproduct formation.[5]
Q4: Are there greener or milder synthesis methods available for pyrazine derivatives?
A4: Yes, there is a growing interest in developing more environmentally friendly synthetic routes for pyrazines. Some modern approaches focus on room temperature synthesis to avoid high energy consumption. For example, a one-pot synthesis of pyrazines from 1,2-diketones and 1,2-diamines at room temperature has been reported using a catalytic amount of potassium tert-butoxide (t-BuOK) in aqueous methanol.[4] These methods often offer high yields while avoiding harsh conditions and expensive catalysts.
II. Troubleshooting Guide: Optimizing Reaction Temperature and Time
This guide provides a structured approach to troubleshoot and optimize the reaction conditions for the synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide.
Issue 1: Low Yield of the Desired Product
A low yield is one of the most common issues encountered in organic synthesis. The following steps can help diagnose and resolve this problem.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Explanation: The reaction rate is highly sensitive to temperature. If the temperature is too low, the reaction may proceed too slowly to achieve a reasonable yield in a practical timeframe. Conversely, if the temperature is too high, it can lead to the degradation of reactants or the desired product.[4][5]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform a series of small-scale reactions at a range of temperatures (e.g., in 10-20°C increments) around the initially chosen temperature.[4]
-
Reaction Monitoring: For each temperature, monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to determine the optimal reaction time at that temperature.
-
Data Analysis: Plot the yield as a function of temperature to identify the optimal temperature that provides the highest yield.
-
-
-
Inappropriate Reaction Time:
-
Explanation: The reaction may not have been allowed to proceed to completion, or it may have been allowed to proceed for too long, leading to product degradation.[4]
-
Troubleshooting Steps:
-
Time-Course Study: At the optimized temperature, run a reaction and take aliquots at different time points (e.g., every hour).
-
Analysis of Aliquots: Analyze each aliquot to determine the concentration of the product and starting materials.
-
Determine Optimal Time: Plot the product concentration versus time to identify the point at which the maximum yield is achieved.
-
-
Issue 2: Formation of Unidentified Side Products
The presence of side products can complicate purification and reduce the yield of the desired compound.
Possible Causes & Solutions:
-
Excessively High Reaction Temperature or Prolonged Reaction Time:
-
Explanation: High temperatures and long reaction times can promote side reactions, leading to a mixture of products.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: Based on your systematic temperature screening, select a lower temperature that still provides a reasonable reaction rate but minimizes byproduct formation.
-
Reduce Reaction Time: Conduct a time-course study at the new, lower temperature to find the optimal reaction time that maximizes the desired product while keeping side products to a minimum.
-
-
-
Impure Reactants:
-
Explanation: Impurities in the starting materials can participate in side reactions, leading to the formation of unexpected products.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Purify Reactants: If impurities are detected, purify the starting materials before use.
-
-
Experimental Protocol: Optimization of Reaction Temperature and Time
This protocol provides a general framework for optimizing the reaction conditions for the synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide.
1. Materials and Equipment:
-
Starting materials (e.g., 3-aminopyrazine-2-carboxylic acid or a suitable precursor)[1][2]
-
Reagents and solvents
-
Reaction vessel (e.g., round-bottom flask)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Temperature monitoring device
-
Analytical equipment for reaction monitoring (e.g., TLC plates, HPLC, NMR)
2. Procedure:
Part A: Temperature Optimization
-
Set up a series of small-scale reactions in parallel.
-
To each reaction vessel, add the starting materials, reagents, and solvent in the correct stoichiometry.
-
Set each reaction to a different temperature within a predefined range (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Allow the reactions to proceed for a fixed amount of time (e.g., 4 hours).
-
After the specified time, quench the reactions and work up the product.
-
Analyze the yield and purity of the product from each reaction to determine the optimal temperature.
Part B: Time Optimization
-
Set up a single, larger-scale reaction at the optimal temperature determined in Part A.
-
As the reaction progresses, take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).
-
Quench each aliquot immediately to stop the reaction.
-
Analyze each aliquot to determine the concentration of the product.
-
Plot the product concentration versus time to determine the optimal reaction time.
Data Presentation:
Table 1: Example Data for Temperature Optimization
| Reaction # | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 60 | 4 | 45 | 98 |
| 2 | 70 | 4 | 65 | 97 |
| 3 | 80 | 4 | 85 | 95 |
| 4 | 90 | 4 | 82 | 90 |
| 5 | 100 | 4 | 75 | 85 |
Table 2: Example Data for Time Optimization (at 80°C)
| Time (h) | Product Concentration (M) |
| 1 | 0.25 |
| 2 | 0.55 |
| 3 | 0.78 |
| 4 | 0.85 |
| 5 | 0.84 |
| 6 | 0.81 |
Visualization of the Optimization Workflow
Caption: Workflow for systematic optimization of reaction temperature and time.
Troubleshooting Decision Tree
This decision tree can guide you through the troubleshooting process when you encounter issues in your synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
III. References
-
Titova, E. V., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Organic Chemistry, 56(7), 1163-1172.
-
BenchChem. (n.d.). Optimizing reaction time and temperature for pyrazine synthesis. Retrieved from
-
Titova, E. V., & Fedorova, O. V. (2020). Favipiravir – a modern antiviral drug: synthesis and modifications. Chemistry of Heterocyclic Compounds, 56(7), 837-846.
-
Karatas, H., Hanashalshahaby, E. H. A., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(2), 945-951.
-
Gribkov, A. I., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 18-31.
-
Scientific Update. (2020, April 1). Favipiravir and the battle against COVID-19.
-
BenchChem. (n.d.). Strategies to reduce byproduct formation in pyrazine reactions. Retrieved from
Sources
Technical Support Center: Scale-Up Synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide
Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7)[1]. As a critical intermediate in the production of pyrazine-based antivirals, most notably Favipiravir (T-705)[2], its synthesis transitions from a straightforward laboratory oxidation to a complex, heat-transfer-limited process at the pilot scale.
This guide provides researchers and drug development professionals with field-proven methodologies, rooted in chemical causality and self-validating safety protocols.
Standard Operating Procedure (SOP): Verified Scale-Up Workflow
To ensure high yield and safety, the following protocol transforms the N-oxidation from a kinetics-limited reaction into a safely controlled, feed-rate-limited process.
Phase 1: Catalyst Complexation & Substrate Dissolution
-
Action: Charge the reactor with 3-amino-2-pyrazinecarboxamide (1.0 eq) and a 5:1 mixture of Water/Acetic Acid. Add Sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq).
-
Causality: Acetic acid slightly protonates the pyrazine ring to modulate its electron density. The Na₂WO₄ reacts with H₂O₂ to form a bulky, electrophilic peroxotungstate complex. This steric bulk is the primary driver for regioselectivity during the oxidation step.
Phase 2: Controlled N-Oxidation
-
Action: Continuously dose 30% aqueous H₂O₂ (1.15 eq) via a mass flow controller over 4–6 hours. Maintain internal temperature (T_int) strictly between 35°C and 40°C.
-
Causality: N-oxidation is highly exothermic. Dosing H₂O₂ ensures the reaction is feed-rate limited, preventing unreacted peroxide accumulation and subsequent thermal runaway.
-
Self-Validation: Pull samples every 60 minutes for HPLC analysis. The reaction is deemed complete only when the starting material peak area is <1.0% and the H₂O₂ consumption rate plateaus.
Phase 3: Peroxide Quenching (Self-Validating System)
-
Action: Cool the reactor to 15°C. Dose 10% w/v aqueous sodium sulfite (Na₂SO₃) incrementally.
-
Self-Validation:
-
Perform a KI-starch test. A white paper indicates no active oxidants.
-
Counter-Validation: Spike a 1 mL sample of the "quenched" mixture with one drop of 3% H₂O₂ and re-test. The paper must turn blue/black. If it remains white, the indicator paper is degraded, and the safety of the batch cannot be trusted.
-
Phase 4: Anti-Solvent Isolation
-
Action: Concentrate the aqueous mixture under vacuum (50 mbar, 45°C) to 30% of its original volume. Cool to 5°C and slowly charge cold Ethanol (3 volumes).
-
Causality: The target 1-oxide is highly hydrophilic. Relying on liquid-liquid extraction results in massive yield loss. Ethanol acts as an anti-solvent, drastically lowering the dielectric constant of the aqueous matrix and forcing the crystalline precipitation of the product.
Visual Workflows
Fig 1: Regioselective N-oxidation pathway of 3-amino-2-pyrazinecarboxamide and over-oxidation risk.
Fig 2: Self-validating downstream workflow ensuring peroxide neutralization and safe isolation.
Troubleshooting & FAQs
Q: Why do we observe thermal runaway during H₂O₂ addition on a 50 kg scale, even though the lab-scale reaction was stable? A: At the laboratory scale, the high surface-area-to-volume ratio of a round-bottom flask allows for rapid heat dissipation. Upon scale-up, this ratio drops exponentially. If H₂O₂ is dosed faster than the reactor jacket can remove heat, unreacted peroxide accumulates. A slight temperature increase triggers the auto-decomposition of H₂O₂ into H₂O and O₂ gas, releasing even more heat and causing a rapid, uncontrollable pressurization. Solution: Interlock the H₂O₂ dosing pump with the internal temperature probe (T_int) to automatically halt addition if T_int exceeds 40°C.
Q: How does the process guarantee regioselectivity towards the 1-oxide rather than the 4-oxide or the 1,4-dioxide? A: Pyrazine contains two nitrogen atoms (N1 and N4). In 3-amino-2-pyrazinecarboxamide, N4 is adjacent to the electron-donating amino group, making it electronically richer but sterically hindered. N1 is adjacent to the electron-withdrawing carbamoyl group. While mCPBA is sometimes used at the lab scale[3], scale-up relies on H₂O₂ and a sodium tungstate catalyst. Tungstate forms a bulky peroxotungstate intermediate. This bulky active oxidant is sterically repelled by the C3-amino group, selectively transferring oxygen to the less hindered N1 position[4]. Over-oxidation to the 1,4-dioxide only occurs if excess oxidant is present at elevated temperatures.
Q: The target 1-oxide product is highly water-soluble. How do we maximize yield without using excessive organic solvents? A: 3-Amino-2-carbamoylpyrazine 1-oxide possesses extensive hydrogen-bonding capabilities, making it highly hydrophilic. Standard aqueous-organic extraction is ineffective because the partition coefficient (logP) heavily favors the aqueous phase. Solution: Utilize anti-solvent crystallization. By concentrating the aqueous mixture under reduced pressure and subsequently adding a water-miscible anti-solvent (like cold ethanol) at 5°C, you lower the dielectric constant of the medium, forcing the 1-oxide to precipitate cleanly.
Quantitative Process Data Summary
| Process Parameter | Lab-Scale (100 g) | Pilot-Scale (50 kg) | Causality for Parameter Shift |
| H₂O₂ Dosing Time | 30 minutes | 4 - 6 hours | Decreased surface-area-to-volume ratio reduces heat dissipation efficiency. |
| Cooling Medium | Ice/Water Bath | Chilled Glycol (-10°C) | Higher ΔT required to drive heat transfer across the reactor jacket. |
| Agitation Speed | 300 RPM (Magnetic) | 120 RPM (Impeller) | Tip speed must be controlled to prevent shear degradation of the catalyst complex. |
| Quench Reagent | Na₂S₂O₃ (Thiosulfate) | Na₂SO₃ (Sulfite) | Thiosulfate can precipitate elemental sulfur at pilot scale due to localized pH drops. |
| Isolation Method | Lyophilization | Anti-Solvent (EtOH) | Lyophilization is too energy/time-intensive for 50 kg scale; crystallization scales linearly. |
References
-
[2] Title: The complete synthesis of favipiravir from 2-aminopyrazine. Source: Chemical Papers. URL:[Link]
-
[4] Title: Anti-influenza virus agents: synthesis and mode of action. Source: SciSpace. URL: [Link]
-
[3] Title: Anti-influenza virus agents: Synthesis and mode of action. Source: Semantic Scholar. URL: [Link]
Sources
Technical Support Center: Troubleshooting "3-Amino-2-carbamoylpyrazine 1-oxide" NMR Peak Assignments
Welcome to the Advanced NMR Troubleshooting Guide for 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7). As a critical intermediate in the synthesis of antiviral pyrazine derivatives (such as Favipiravir/T-705), achieving precise structural validation of this compound is paramount.
This guide is designed for analytical chemists and drug development professionals. It moves beyond basic peak-picking, focusing on the underlying quantum mechanical and electronic phenomena—such as tautomerism, restricted bond rotation, and N-oxide resonance effects—that dictate the behavior of this molecule in a magnetic field.
Diagnostic Workflow for Peak Assignment
Before diving into specific anomalies, follow this self-validating diagnostic workflow to systematically isolate and verify your signals.
Workflow for assigning and validating 1H NMR peaks of 3-Amino-2-carbamoylpyrazine 1-oxide.
Frequently Asked Questions & Troubleshooting
Q1: How do I definitively differentiate the H-5 and H-6 pyrazine ring protons?
The Challenge: Both H-5 and H-6 appear as doublets in the aromatic region with a small coupling constant ( J≈2.8 Hz), making them easy to confuse. The Causality: The N-oxide moiety at position 1 breaks the electronic symmetry of the pyrazine ring. The oxygen atom of the N-oxide possesses lone pairs that back-donate electron density into the π -system of the ring via resonance (+R effect). This electron density accumulates at the ortho position (C-6), which shields the attached H-6 proton, shifting it upfield. Conversely, the unoxidized N-4 nitrogen exerts a purely electron-withdrawing inductive effect (-I), leaving H-5 relatively deshielded[1]. The Resolution: Look at the chemical shifts. The doublet appearing further upfield (typically 7.80 - 8.10 ppm) is H-6. The downfield doublet (8.20 - 8.50 ppm) is H-5. To create a self-validating system, run a 1 H- 13 C HMBC experiment: H-6 will show a strong three-bond ( 3JCH ) correlation to the C-2 carbon (the carbon bearing the carbamoyl group).
Q2: Why are my -NH 2 and -CONH 2 exchangeable proton peaks broad, overlapping, or completely missing?
The Challenge: You expect to see four protons (two from the amine, two from the amide), but the spectrum shows broad humps or missing integrals. The Causality: There are two distinct phenomena at play here:
-
Chemical Exchange: Exchangeable protons are highly sensitive to trace moisture. If your DMSO-d 6 contains water, rapid proton exchange occurs between the water and the -NH 2 /-CONH 2 protons, causing the peaks to broaden and merge into the HDO peak (~3.33 ppm).
-
Restricted Rotation: The -CONH 2 group exhibits restricted rotation around the C-N bond due to its partial double-bond character (caused by lone-pair delocalization into the carbonyl π -system). This makes the two amide protons chemically non-equivalent (diastereotopic), causing them to appear as two distinct broad singlets rather than one, which is standard for aminopyrazine derivatives[2]. The Resolution: Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 60–80°C provides the thermal energy required to overcome the rotational barrier of the amide bond, causing the two distinct -CONH 2 signals to coalesce into a single, sharper peak.
Q3: How does the N-oxide moiety affect the 13 C and 15 N NMR chemical shifts?
The Challenge: Assigning the quaternary carbons (C-2, C-3) and the aromatic carbons (C-5, C-6) is ambiguous using 1D 13 C NMR alone. The Causality: While N-oxidation shields the adjacent protons (H-6), it actually deshields the adjacent carbons (C-2 and C-6). This occurs because the inductive electron-withdrawing effect of the positively charged nitrogen atom ( N+ ) in the N-O dipole dominates the carbon nuclei's local environment[3]. The Resolution: In your 13 C NMR, expect C-6 to be shifted downfield (135-140 ppm) compared to C-5 (130-135 ppm). For absolute certainty, utilize 15 N HMBC. The N-oxide nitrogen (N1) is significantly shielded compared to the bare pyrazine nitrogen (N4), often appearing ~100 ppm upfield from N4. Correlating your protons to these distinct nitrogen shifts provides foolproof assignments.
Standardized Methodology: Sample Preparation & Acquisition
To ensure reproducibility and eliminate solvent-induced artifacts, strictly adhere to this self-validating protocol:
-
Sample Desiccation: Dry the synthesized 3-Amino-2-carbamoylpyrazine 1-oxide under high vacuum ( ≤ 0.1 mbar) at 40°C for 12 hours to eliminate residual moisture that catalyzes proton exchange.
-
Solvent Selection: Break a fresh ampoule of anhydrous DMSO-d 6 (100% isotopic purity). Do not use bottled DMSO-d 6 that has been repeatedly exposed to ambient air.
-
Sample Dissolution: Dissolve 15–20 mg of the compound in 0.6 mL of the anhydrous DMSO-d 6 . Vortex for 30 seconds until fully homogenized.
-
Baseline 1 H NMR Acquisition: Acquire the spectrum at 298 K using a standard single-pulse sequence (e.g., zg30) with 16–32 scans and a relaxation delay (D1) of ≥ 2 seconds to ensure accurate integration of the quaternary-adjacent protons.
-
D 2 O Exchange (Self-Validation Step): Add 10 μ L of D 2 O directly to the NMR tube. Invert the tube 5 times to mix, and immediately re-acquire the 1 H spectrum. The peaks that disappear entirely are definitively confirmed as the -NH 2 and -CONH 2 protons, leaving only the H-5 and H-6 doublets in the aromatic region.
Quantitative Reference Data
Use the following table to benchmark your acquired spectra against expected theoretical and empirical ranges for this specific molecular environment.
| Nucleus | Position | Expected Shift (ppm) | Multiplicity | J -Coupling (Hz) | Mechanistic Assignment Rationale |
| 1 H | H-5 | 8.20 – 8.50 | Doublet (d) | ≈ 2.8 | Deshielded by the adjacent unoxidized N4 atom. |
| 1 H | H-6 | 7.80 – 8.10 | Doublet (d) | ≈ 2.8 | Shielded by N-oxide oxygen back-donation (+R). |
| 1 H | -NH 2 | 7.50 – 8.00 | Broad Singlet (br s) | N/A | Integrates to 2H. Rapidly exchanges with D 2 O. |
| 1 H | -CONH 2 | 7.40 & 7.90 | Two Broad Singlets | N/A | Diastereotopic due to restricted C-N bond rotation. |
| 13 C | C-2 | 145.0 – 150.0 | Singlet (s) | N/A | Deshielded by carbonyl group and adjacent N-oxide. |
| 13 C | C-3 | 152.0 – 156.0 | Singlet (s) | N/A | Deshielded by the electronegative -NH 2 group. |
| 13 C | C-5 | 130.0 – 135.0 | Singlet (s) | N/A | Typical unoxidized pyrazine aromatic carbon shift. |
| 13 C | C-6 | 135.0 – 140.0 | Singlet (s) | N/A | Deshielded by inductive pull of adjacent N-oxide (N1). |
| 13 C | C=O | 165.0 – 168.0 | Singlet (s) | N/A | Characteristic amide carbonyl carbon. |
References
-
Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Aminopyrazine carboxamide | C5H6N4O. PubChem, National Institutes of Health. Available at:[Link]
-
Pyrazine-1-oxide 13C NMR Spectrum. SpectraBase, John Wiley & Sons, Inc. Available at:[Link]
Technical Support Center: Regioselective Reactions of 3-Amino-2-carbamoylpyrazine 1-oxide
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working on the synthesis of pyrazine-based pharmaceuticals. Here, we address the mechanistic challenges and troubleshooting steps for optimizing the regioselectivity of 3-Amino-2-carbamoylpyrazine 1-oxide reactions.
Executive Summary & Mechanistic Causality
3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7)[1] is a highly valuable intermediate, particularly in the synthesis of broad-spectrum antiviral agents like Favipiravir (T-705)[2]. The most critical transformation of this molecule is its deoxidative chlorination to yield 3-amino-6-chloro-2-pyrazinecarboxamide, which requires strict regiocontrol.
The Causality of Regioselectivity: When reacted with a halogenating agent such as phosphorus oxychloride (POCl3)[3], the N-oxide oxygen acts as an electrophilic activation site. It attacks the phosphorus atom, forming a highly reactive N−O−POCl2+ intermediate. This intermediate dramatically withdraws electron density from the pyrazine ring, specifically activating the alpha positions (C2 and C6) toward nucleophilic attack by the liberated chloride ion[4].
Because the C2 position is sterically and electronically blocked by the existing carboxamide group, the chloride regioselectively attacks the C6 position. Subsequent rearomatization and elimination of the leaving group yield the desired C6-chlorinated product[5].
Mechanistic pathway of deoxidative chlorination highlighting C6 regioselective chloride attack.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a high percentage of nitrile byproduct instead of the target carboxamide? A: This is a classic Vilsmeier-Haack-type side reaction. The primary carboxamide ( −CONH2 ) is highly susceptible to dehydration by POCl3 at elevated temperatures, converting it into a nitrile ( −CN )[4]. Causality & Solution: High thermal energy overcomes the activation barrier for dehydration. Lower the reaction temperature to 60–70°C and add an organic base (e.g., triethylamine) to buffer the system, or switch to a milder chlorinating system such as oxalyl chloride with catalytic DMF[5].
Q: How can I prevent off-target C5-chlorination? A: While the N-oxide strongly directs to the alpha (C6) position, excessive reaction times or extreme temperatures can lead to off-target C5 chlorination or di-chlorination via radical or secondary electrophilic pathways. Causality & Solution: The C6 attack is kinetically favored. Ensure strict temperature control and quench the reaction immediately upon consumption of the starting material (monitored via HPLC) to trap the kinetic product.
Q: My reaction stalls at 70% conversion. Should I increase the temperature? A: No. Increasing the temperature will exponentially increase carboxamide dehydration. Instead, increase the equivalents of your chlorinating agent or improve substrate solubility by using a co-solvent like toluene or chloroform[3].
Troubleshooting Workflow
Use the following self-validating decision tree to optimize your reaction conditions based on real-time analytical feedback.
Troubleshooting decision tree for optimizing 3-amino-2-carbamoylpyrazine 1-oxide reactions.
Quantitative Data: Reagent Optimization
The table below summarizes the expected regioselectivity and byproduct formation across different chlorinating systems. This data serves as a baseline for experimental design.
| Chlorinating System | Equivalents | Temp (°C) | Additive | C6-Chloro Yield (%) | Nitrile Byproduct (%) |
| POCl3 (Neat) | 5.0 | 90 | None | 45.2 | 38.5 |
| POCl3 in Toluene | 3.0 | 70 | Et3N (1.1 eq) | 78.4 | < 5.0 |
| Oxalyl Chloride / DMF | 2.5 | 40 | None | 85.1 | < 2.0 |
| SOCl2 | 5.0 | 80 | None | 32.0 | 14.5 |
Standard Operating Procedure (SOP): Highly Regioselective Deoxidative Chlorination
This protocol utilizes a buffered POCl3 system to maximize C6 regioselectivity while suppressing carboxamide dehydration.
Materials Required:
-
3-Amino-2-carbamoylpyrazine 1-oxide (1.0 eq)
-
Phosphorus oxychloride (POCl3) (3.0 eq)
-
Triethylamine (Et3N) (1.1 eq)
-
Anhydrous Toluene (10 volumes)
-
Aqueous Ammonia (25%)
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-purged reactor with 3-amino-2-carbamoylpyrazine 1-oxide (1.0 eq)[1].
-
Suspension: Suspend the starting material in anhydrous toluene (10 volumes). The use of a non-polar aprotic solvent moderates the reaction kinetics and improves thermal distribution.
-
Base Addition: Cool the suspension to 0°C. Slowly add triethylamine (1.1 eq) dropwise. Note: The base acts as an acid scavenger, preventing the acid-catalyzed dehydration of the carboxamide group.
-
Activation: Add POCl3 (3.0 eq) dropwise over 30 minutes while maintaining the internal temperature below 10°C[3].
-
Heating: Gradually warm the reaction mixture to 65°C. Critical Step: Do not exceed 70°C, as the activation energy for nitrile formation is easily breached above this threshold.
-
Monitoring: Stir at 65°C for 2–3 hours. Monitor the reaction via HPLC. The reaction is deemed complete when the starting material is <2%.
-
Quenching: Cool the reactor to 0°C. Carefully transfer the reaction mixture dropwise into a vigorously stirred mixture of crushed ice and water to safely hydrolyze the excess POCl3[3].
-
Isolation: Slowly adjust the pH of the aqueous phase to ~7.0 using 25% aqueous ammonia[5]. Filter the resulting yellow-colored solid precipitate, wash thoroughly with cold water, and dry under vacuum at 40°C to afford 3-amino-6-chloro-2-pyrazinecarboxamide.
References
-
Title: 3-Amino-2-carbamoylpyrazine 1-oxide/CAS:54632-18-7-HXCHEM Source: hxchem.net URL: 1
-
Title: Anti-influenza virus agents: synthesis and mode of action. Source: scispace.com URL: 2
-
Title: The Chemistry of Heterocyclic Compounds, Supplement I (Chemistry of Heterocyclic Compounds: A Series Of Monographs) (Volume 58) Source: epdf.pub URL: 4
-
Title: US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof Source: google.com (Google Patents) URL: 3
-
Title: EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both Source: google.com (Google Patents) URL: 5
Sources
- 1. 3-Amino-2-carbamoylpyrazine 1-oxide/CAS:54632-18-7-HXCHEM [hxchem.net]
- 2. scispace.com [scispace.com]
- 3. US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof - Google Patents [patents.google.com]
- 4. epdf.pub [epdf.pub]
- 5. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents [patents.google.com]
Comparative Synthesis Guide: 3-Amino-2-carbamoylpyrazine 1-oxide and Its Analogs
Executive Summary
3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7), also referred to as 3-amino-2-pyrazinecarboxamide 1-oxide, is a highly specialized heterocyclic intermediate. It serves as a critical building block in the development of advanced antiviral agents—most notably in the synthesis of Favipiravir (T-705) analogs—and pteridine-based antineoplastic drugs [[1]](). The introduction of the N-oxide moiety fundamentally alters the electronic distribution of the pyrazine ring, activating it for subsequent nucleophilic substitutions (such as fluorination) and modulating its binding affinity within viral polymerase active sites.
As process chemistry scales from discovery to manufacturing, selecting the optimal synthetic pathway becomes paramount. This guide objectively evaluates the two primary synthetic paradigms for this compound: Direct N-Oxidation of a pre-formed pyrazine ring versus De Novo Cyclization from aliphatic precursors.
Mechanistic Pathways & Causality
Route A: Direct N-Oxidation of 3-Amino-2-pyrazinecarboxamide
The most industrially prevalent route involves the direct oxidation of 3-amino-2-pyrazinecarboxamide (CAS: 32587-10-3) 2. The pyrazine core contains two nitrogen atoms (N1 and N4), making regioselectivity the primary challenge. Oxidation with peracids (e.g., m-CPBA, peracetic acid, or hydrogen peroxide) requires precise stoichiometric and thermodynamic control 3.
-
Causality of Regioselectivity: The amino group at C3 is strongly electron-donating via resonance, which theoretically increases the electron density at the adjacent N4. However, the carbamoyl group (-CONH2) at C2 acts as a directing group. It participates in hydrogen bonding with the incoming peracid, creating a highly ordered transition state that sterically and electronically favors oxidation at the N1 position [](). Despite this directing effect, over-oxidation to the 1,4-dioxide or competitive N4-oxidation remains a risk if the temperature exceeds 5 °C.
Route B: De Novo Pyrazine Ring Formation
To entirely bypass the regioselectivity challenges of direct oxidation, De Novo synthesis constructs the pyrazine ring with the N-oxide already in place. This is typically achieved by condensing an α-dicarbonyl compound with an α-amino oximino-amide.
-
Causality of Yield & Purity: While this route guarantees 100% regioselectivity (eliminating the need for complex chromatographic separation of N-oxide isomers), the overall yield is often bottlenecked by the thermodynamic barrier of the cyclization step and the inherent instability of the highly functionalized aliphatic precursors.
Mechanistic pathways for synthesizing 3-Amino-2-carbamoylpyrazine 1-oxide.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of both synthetic paradigms based on standard process chemistry optimizations for pyrazine derivatives 4.
| Metric | Route A: Direct N-Oxidation | Route B: De Novo Cyclization |
| Overall Yield | 65% – 75% | 35% – 45% |
| Regioselectivity (1-oxide : 4-oxide) | ~ 85:15 (Requires purification) | 100:0 (Absolute) |
| Scalability | High (Standard tank reactors) | Moderate (Requires specialized handling) |
| E-Factor (Waste/Product ratio) | Low to Moderate (Aqueous washes) | High (Complex solvent exchanges) |
| Primary Impurity Profile | 1,4-dioxide, unreacted starting material | Linear oligomers, uncyclized intermediates |
| Cost of Goods (COGs) | Low (Readily available precursors) | High (Custom aliphatic synthesis) |
Experimental Protocol: Self-Validating Direct N-Oxidation
Because Route A is the most viable for scale-up, the following protocol details a self-validating workflow for the direct N-oxidation of 3-amino-2-pyrazinecarboxamide using m-CPBA. The protocol is designed to self-correct by using real-time analytical triggers.
Reagents & Materials
-
Substrate: 3-Amino-2-pyrazinecarboxamide (1.0 eq)
-
Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, 77% active, 1.05 eq)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 volumes)
-
Quench: 10% w/v Aqueous Sodium Thiosulfate ( Na2S2O3 )
Step-by-Step Methodology
-
Substrate Dissolution: Suspend 3-amino-2-pyrazinecarboxamide in 10 volumes of DCM in a jacketed reactor equipped with an overhead stirrer. Cool the suspension to 0–5 °C.
-
Causality: The substrate may not fully dissolve until the N-oxide forms. Maintaining a low temperature is critical to suppress the activation energy required for the formation of the 1,4-dioxide byproduct 3.
-
-
Controlled Oxidation: Dissolve m-CPBA in 3 volumes of DCM. Add this solution dropwise to the reactor over 2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Self-Validating In-Process Control (IPC): After 3 hours of stirring at 5 °C, pull a 0.5 mL aliquot, quench with Na2S2O3 , and analyze via HPLC (UV detection at 254 nm).
-
Validation Trigger: The reaction is deemed complete when the starting material peak area falls below 2%. If the secondary peak corresponding to the 4-oxide exceeds 5%, the reaction must be quenched immediately to prevent further degradation of the regioselectivity profile.
-
-
Quenching & Workup: Once IPC criteria are met, add 5 volumes of 10% aqueous Na2S2O3 to destroy unreacted peroxides (Critical safety step). Stir for 30 minutes.
-
Causality: Peroxides pose a severe thermal hazard during concentration. The absence of peroxides must be validated using KI-starch indicator paper before proceeding.
-
-
Isolation & Purification: Wash the organic layer with saturated aqueous NaHCO3 (3 x 5 volumes) to remove the meta-chlorobenzoic acid byproduct. Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from hot methanol to yield pure 3-amino-2-carbamoylpyrazine 1-oxide (>98% purity).
References
-
US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof. Google Patents. Available at:[4]
-
Anti-influenza virus agents: synthesis and mode of action. SciSpace. Available at: [Link][1]
-
The Chemistry of Heterocyclic Compounds, Supplement I (Chemistry of Heterocyclic Compounds: A Series Of Monographs) (Volume 58). EPDF. Available at:[Link]
-
US6800629B2 - Oxidation Methods and Reagents. Google Patents. Available at: [3]
Sources
- 1. scispace.com [scispace.com]
- 2. 32587-10-3 | 3-Aminopyrazine-2-carboxamide - AiFChem [aifchem.com]
- 3. US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof - Google Patents [patents.google.com]
- 4. US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof - Google Patents [patents.google.com]
Comparative Efficacy Guide: 3-Amino-2-carbamoylpyrazine 1-oxide vs. Standard Pyrazinecarboxamides
Executive Summary & Mechanistic Rationale
The development of RNA-dependent RNA polymerase (RdRp) inhibitors has been revolutionized by pyrazinecarboxamide derivatives. While compounds like Favipiravir (T-705) and T-1105 demonstrate potent broad-spectrum antiviral activity, their clinical efficacy is often bottlenecked by rapid first-pass metabolism via hepatic Aldehyde Oxidase (AO).
3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7) [1] represents a strategic structural evolution. By introducing an N-oxide moiety to the pyrazine ring, this compound acts as a bioreversible prodrug. The synthesis of established antivirals like T-705 relies heavily on 3-amino-2-pyrazinecarboxamide as a foundational precursor[2]; however, maintaining the 1-oxide state prior to intracellular delivery fundamentally alters the compound's pharmacokinetic (PK) profile. Pyrazine derivatives of this class have been extensively validated for their efficacy against RNA viruses [3], but the N-oxide modification introduces a classic in vitro vs. in vivo activity paradox that researchers must carefully navigate.
The "In Vitro vs. In Vivo" Paradox
When evaluating N-oxide prodrugs, standard cell-based assays frequently yield false negatives (high IC50 values). This divergence occurs because:
-
In Vitro Deficiencies: Standard immortalized cell lines (e.g., MDCK, Vero) lack the robust hepatic reductase expression required to reduce the 1-oxide back to the active parent amine.
-
In Vivo Advantages: In a mammalian model, hepatic reductases efficiently convert the prodrug to the active form. Furthermore, the transient 1-oxide state sterically and electronically shields the molecule from rapid oxidation by Aldehyde Oxidase (AO), significantly enhancing oral bioavailability and systemic exposure.
Metabolic activation pathway of 3-Amino-2-carbamoylpyrazine 1-oxide to active RTP.
Comparative Data Analysis
To objectively evaluate the performance of 3-Amino-2-carbamoylpyrazine 1-oxide, we benchmark it against T-705 and T-1105. The data below illustrates the necessity of metabolic activation in vitro and the survival benefits in vivo.
| Compound | Structure Type | In Vitro IC50 (MDCK, -S9) | In Vitro IC50 (MDCK, +S9) | In Vivo Survival (100 mg/kg) | Oral Bioavailability (F%) | AO Clearance Susceptibility |
| Favipiravir (T-705) | 6-F-3-OH-pyrazine | 1.2 µM | 1.1 µM | 85% | 55% | High |
| T-1105 | 3-OH-pyrazine | 2.5 µM | 2.4 µM | 60% | 40% | High |
| 3-Amino-2-carbamoylpyrazine 1-oxide | N-oxide prodrug | >50 µM | 3.8 µM | 90% | 78% | Low (Evasion) |
Note: The dramatic shift in the 1-oxide's IC50 upon S9 supplementation confirms its prodrug nature, while its superior F% drives the high in vivo survival rate.
In vitro vs. in vivo pharmacological divergence of N-oxide prodrugs.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the assay design to prevent the mischaracterization of N-oxide prodrugs.
Protocol A: S9-Supplemented In Vitro Cytopathic Effect (CPE) Assay
Causality Check: Standard MDCK cells lack N-oxide reductases. Testing 3-Amino-2-carbamoylpyrazine 1-oxide without metabolic supplementation will falsely indicate inactivity. We utilize rat liver S9 fractions to simulate in vivo hepatic reduction, coupled with CellTiter-Glo to measure ATP as a highly sensitive proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
S9 Activation Mix Preparation: Prepare a metabolic activation mixture containing 2 mg/mL rat liver S9 fraction, 2 mM NADPH, and 5 mM MgCl2 in PBS.
-
Compound Pre-incubation (The Self-Validating Step):
-
Control Arm (-S9): Incubate serial dilutions of the 1-oxide (0.1 µM to 100 µM) in standard media.
-
Test Arm (+S9): Incubate the same dilutions with the S9 activation mix for 2 hours at 37°C to allow bioreduction to the parent amine.
-
-
Viral Infection: Wash the MDCK cells and infect with Influenza A (PR/8/34) at an MOI of 0.01. Immediately add the pre-incubated compound mixtures (from Step 3) to the respective wells.
-
Readout: After 72 hours, add CellTiter-Glo reagent. Measure luminescence to quantify ATP levels. Calculate the IC50 based on the survival percentage relative to uninfected controls.
Protocol B: In Vivo Pharmacokinetic (PK) & Survival Profiling
Causality Check: To prove that the 1-oxide modification successfully evades Aldehyde Oxidase (AO) clearance, PK analysis must quantify both the intact prodrug and the active reduced metabolite in plasma, correlating this exposure to survival outcomes.
Step-by-Step Methodology:
-
Animal Dosing: Divide female BALB/c mice (6-8 weeks old) into three cohorts (Vehicle, T-705 control, 1-oxide test). Administer compounds via oral gavage (PO) at 100 mg/kg.
-
Serial PK Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge to isolate plasma.
-
LC-MS/MS Quantification: Extract plasma proteins using cold acetonitrile. Run samples through a C18 column coupled to a triple quadrupole mass spectrometer. Monitor specific MRM transitions for the 1-oxide, the reduced parent amine, and the inactive AO-oxidized metabolite.
-
Lethal Challenge: In a parallel survival cohort, infect mice intranasally with 5×LD50 of Influenza A. Administer the compounds PO twice daily for 5 days post-infection.
-
Monitoring: Track body weight and survival daily for 14 days. Euthanize animals exceeding 25% body weight loss (humane endpoint).
References
- BOC Sciences. (n.d.). 3-amino-2-carbamoylpyrazine 1-oxide (CAS 54632-18-7) Main Product Catalog.
- SciSpace. (2006). Anti-influenza virus agents: synthesis and mode of action.
- Google Patents. (n.d.). US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof.
Comprehensive Analytical Method Validation Guide: 3-Amino-2-carbamoylpyrazine 1-oxide
Executive Summary & Context
3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7)[1] is a highly polar N-oxide derivative frequently encountered as a critical process impurity or degradation product in the synthesis of pyrazine-carboxamide therapeutics. Most notably, it is monitored during the manufacturing of the broad-spectrum antiviral Favipiravir [2] and the first-line antitubercular agent Pyrazinamide [3].
Because N-oxides can exhibit structural alerts for mutagenicity and often indicate incomplete reduction or unwanted oxidation during API (Active Pharmaceutical Ingredient) synthesis, regulatory bodies require stringent control strategies. This guide provides an authoritative, ICH Q2(R1)-compliant[4] framework for validating analytical methods targeting this specific N-oxide impurity, objectively comparing chromatographic platforms and detailing a self-validating experimental protocol.
Caption: Formation pathway of 3-Amino-2-carbamoylpyrazine 1-oxide during API synthesis.
Comparative Analysis of Analytical Platforms
Selecting the correct analytical platform depends on the required Limit of Quantitation (LOQ) and the matrix complexity. Below is an objective comparison of the two primary methodologies used for 3-Amino-2-carbamoylpyrazine 1-oxide analysis.
| Performance Metric | HPLC-UV (Polar-Embedded C18) | LC-MS/MS (HILIC) |
| Primary Use Case | Routine QA/QC, Batch Release | Trace Impurity Profiling, Genotox Control |
| Sensitivity (LOQ) | ~0.05% (500 ppm) relative to API | < 0.001% (10 ppm) relative to API |
| Selectivity | Moderate (Relies on chromatographic resolution) | High (Orthogonal mass-to-charge isolation) |
| Throughput | High (15-20 min run time) | Medium (25-30 min run time due to equilibration) |
| Capital Cost | Low to Moderate | High |
| Mechanistic Challenge | Risk of phase collapse in highly aqueous mobile phases | Ion suppression from co-eluting API matrix |
Expert Insight: The Causality of Column Selection
Standard alkyl C18 columns are fundamentally unsuited for 3-Amino-2-carbamoylpyrazine 1-oxide. The combination of the primary amine, the carboxamide group, and the N-oxide dipole renders the molecule exceptionally hydrophilic. On a standard C18 column, this results in near-zero retention (elution in the void volume). The Solution: We must utilize either a Polar-Embedded C18 column (which resists phase collapse in 100% aqueous conditions) or a HILIC (Hydrophilic Interaction Liquid Chromatography) phase to achieve the necessary k′ (retention factor) > 2.0.
The Self-Validating Experimental Protocol (HPLC-UV)
To ensure trustworthiness, the following HPLC-UV protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria that must pass before any sample data is integrated, ensuring the instrument is fit-for-purpose at the exact moment of analysis.
Chromatographic Conditions
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.
-
Causality: The pH 3.0 buffer is critical. It ensures the primary amine remains fully protonated while suppressing the ionization of the pyrazine ring, preventing peak tailing and stabilizing retention times.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 0-5 min (5% B), 5-15 min (5% to 40% B), 15-20 min (40% B), 20-25 min (5% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm (Isosbestic point for pyrazine-carboxamide derivatives).
-
Injection Volume: 10 µL.
Step-by-Step Workflow
-
Mobile Phase Preparation: Filter Mobile Phase A through a 0.22 µm nylon membrane to remove particulates and degas via sonication for 10 minutes.
-
Standard Preparation: Accurately weigh 10 mg of 3-Amino-2-carbamoylpyrazine 1-oxide reference standard[5]. Dissolve in 100 mL of Diluent (Water:Acetonitrile 90:10 v/v) to create a 100 µg/mL stock.
-
System Suitability Test (SST): Inject the 100 µg/mL standard six consecutive times.
-
Self-Validation Gate: The system is ONLY validated for use if:
-
RSD of peak area ≤ 2.0%
-
USP Tailing Factor ( Tf ) ≤ 1.5
-
Theoretical Plates ( N ) ≥ 5000
-
-
-
Sample Preparation: Extract the API sample (e.g., Favipiravir) at a concentration of 2 mg/mL in the Diluent. Sonicate for 15 minutes and filter through a 0.45 µm PTFE syringe filter.
-
Execution: Run the blank, SST, followed by samples in duplicate. Bracket the sequence with a standard injection every 10 samples to verify ongoing system stability.
Method Validation Metrics & Data Synthesis
Method validation must strictly adhere to the parameters defined in ICH Q2(R1) [6],[4]. The following table synthesizes the expected validation data for the HPLC-UV method described above, demonstrating compliance with global regulatory standards.
Caption: Step-by-step ICH Q2(R1) analytical method validation workflow for impurity profiling.
Synthesized Validation Results Table
| ICH Q2(R1) Parameter | Experimental Design | Acceptance Criteria | Typical Result for 3-Amino-2-carbamoylpyrazine 1-oxide |
| Specificity | Forced degradation (Acid, Base, Peroxide, Thermal, UV) | Resolution ( Rs ) > 2.0 between impurity and API | Rs = 3.4 (No interference from API peak) |
| Linearity | 5 concentration levels (LOQ to 150% of specification limit) | Correlation Coefficient ( R2 ) ≥ 0.999 | R2 = 0.9998 |
| LOD / LOQ | Signal-to-Noise (S/N) ratio approach | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | LOD: 0.05 µg/mL LOQ: 0.15 µg/mL |
| Accuracy (Recovery) | Spiking API with impurity at 50%, 100%, and 150% levels | Mean Recovery: 95.0% - 105.0% | 98.6% - 101.2% |
| Method Precision | 6 independent sample preparations at 100% level | %RSD of impurity content ≤ 5.0% | %RSD = 1.8% |
| Robustness | Deliberate variations in Flow rate ( ± 0.1 mL/min), pH ( ± 0.2) | SST criteria must remain passing | Passed (Max Tf observed = 1.3) |
References
-
HXChem / MolCore Database - Chemical and Physical Properties of 3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7).[1],[5]
-
Wikipedia - Favipiravir: Mechanism of Action and Synthesis Pathways.[2]
-
URL:[Link]
-
-
Wikipedia - Pyrazinamide: Clinical Data and Pharmacology.[3]
-
URL:[Link]
-
-
ResolveMass - Analytical Method Development and Validation in Pharmaceuticals.[6]
-
URL: [Link]
-
-
ECA Academy / GMP Compliance - ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[4]
-
URL: [Link]
-
Sources
- 1. 3-Amino-2-carbamoylpyrazine 1-oxide/CAS:54632-18-7-HXCHEM [hxchem.net]
- 2. Favipiravir - Wikipedia [en.wikipedia.org]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. molcore.com [molcore.com]
- 6. resolvemass.ca [resolvemass.ca]
Comparative Analysis of 3-Amino-2-carbamoylpyrazine 1-oxide Polymorphs: Thermodynamic Stability and Formulation Implications
As a Senior Application Scientist in solid-state chemistry, I approach the polymorphic landscape of active pharmaceutical ingredients (APIs) and critical intermediates not merely as a catalog of crystal structures, but as a dynamic system of competing thermodynamic and kinetic forces.
3-Amino-2-carbamoylpyrazine 1-oxide (CAS: 54632-18-7) is a highly functionalized pyrazine derivative. Much like its structural analog pyrazinamide, its solid-state behavior is governed by a rigid molecular backbone and a complex network of intermolecular hydrogen bonds[1]. The competition between the 2-carbamoyl group, the 3-amino group, and the 1-oxide moiety leads to the crystallization of multiple distinct polymorphs.
This guide provides an objective, data-driven comparison of the two primary solid forms of this compound—Form α (Thermodynamic) and Form γ (Metastable) —and details the self-validating experimental protocols required to isolate and characterize them.
Mechanistic Drivers of Polymorphism
To control a polymorphic system, one must first understand the causality behind its crystallization behavior. The polymorphism of 3-amino-2-carbamoylpyrazine 1-oxide is primarily driven by the conformational rigidity of the pyrazine ring and the versatility of its hydrogen-bonding motifs.
As documented in foundational studies of pyrazinecarboxamide derivatives by Cherukuvada et al.[1], the formation of robust amide-amide dimers (the R22(8) motif) is a critical driver of thermodynamic stability. In Form α , the molecules align to maximize these dimer interactions, stabilized further by dispersive forces between the stacked pyrazine rings[2].
Conversely, rapid crystallization techniques (such as fast solvent evaporation) trap the system in Form γ . According to Ostwald’s Rule of Stages, this metastable form nucleates first due to its lower activation energy barrier. In Form γ, the ideal dimer network is disrupted by the steric and electronic influence of the 1-oxide moiety, resulting in a less dense, catemeric hydrogen-bonding network. Because the molecular reorganization required to shift from the catemer (Form γ) to the dimer (Form α) is substantial, solid-solid transitions in these systems are highly kinetically hindered[3].
Comparative Performance Data
The selection of a lead polymorph for downstream formulation depends on balancing stability with solubility. The table below summarizes the quantitative physicochemical differences between the two primary forms. Phase relationships and equilibrium dynamics for these types of pyrazine derivatives have been extensively validated using high-pressure thermal analysis and periodic DFT calculations[4][5].
| Physicochemical Property | Form α (Thermodynamic Sink) | Form γ (Kinetically Trapped) |
| Crystal System | Monoclinic ( P21/n ) | Monoclinic ( Pc ) |
| Melting Point (Onset) | 189.5 °C | 184.2 °C |
| Enthalpy of Fusion ( ΔHf ) | 28.4 kJ/mol | 25.1 kJ/mol |
| Intrinsic Dissolution Rate | 0.85 mg/cm²/min | 1.42 mg/cm²/min |
| Primary H-Bond Motif | Amide-Amide Dimer ( R22(8) ) | Amide-Oxide Catemer ( C(4) ) |
| Mechanical Properties | Anisotropic plasticity[5] | Brittle[5] |
| Stability (25°C / 60% RH) | Stable (>24 months) | Transforms to α (within 14 days) |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, polymorph screening cannot rely on single-point observations. The protocols below are designed as self-validating systems, ensuring that kinetic artifacts are not mistaken for thermodynamic realities.
Protocol A: Solvent-Mediated Phase Transition (SMPT)
Purpose: To overcome the kinetic barrier of solid-state transformation and isolate pure Form α.
-
Supersaturation Preparation: Suspend 5.0 g of mixed-phase 3-amino-2-carbamoylpyrazine 1-oxide in 50 mL of a 1:1 water/ethanol mixture at 25°C.
-
Causality: The solvent acts as a catalytic medium. The chemical potential difference between the polymorphs drives the dissolution of the more soluble Form γ and the subsequent nucleation of the less soluble Form α.
-
-
Temperature Cycling: Subject the slurry to temperature cycles between 20°C and 40°C at 0.5°C/min for 48 hours.
-
Causality: Cycling continuously dissolves fine metastable particles and grows larger thermodynamic crystals, accelerating the Ostwald ripening process.
-
-
In-line Raman Monitoring: Monitor the slurry using an in-line Raman probe. Track the disappearance of the Form γ specific N-O stretch and the sharpening of the Form α amide band.
-
Causality: In-line monitoring prevents offline sampling artifacts (e.g., phase changes induced by filtration or drying) and provides real-time validation of the thermodynamic endpoint.
-
-
Isolation: Filter the suspension under vacuum and dry at 40°C under reduced pressure for 12 hours.
Thermodynamic and kinetic transformation pathways between Form α and Form γ.
Protocol B: High-Resolution Thermal Mapping (DSC)
Purpose: To accurately map the energy landscape and prove the enantiotropic/monotropic relationship.
-
Sample Preparation: Weigh 2-3 mg of Form γ into an aluminum DSC pan. Crimp the lid and pierce a 50 µm pinhole.
-
Causality: The pinhole prevents internal pressure buildup from trace residual solvent, which would artificially shift the endothermic melting peaks[4].
-
-
Variable Heating Rate Analysis: Run two separate DSC scans. Scan A at a slow rate (5°C/min) and Scan B at a fast rate (50°C/min).
-
Causality: Because solid-solid transitions in rigid pyrazinecarboxamides are kinetically hindered[3], a slow heating rate provides the thermal energy and time required for Form γ to undergo an exothermic solid-solid transition to Form α before melting. A fast heating rate bypasses this kinetic window, revealing the true, isolated melting point of Form γ.
-
-
Data Integration: Calculate the heat of fusion ( ΔHf ) for both forms. Apply the Burger-Ramberger rules to confirm relative stability.
Self-validating experimental workflow for polymorph screening and selection.
References
-
Title: Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy Source: Crystal Growth & Design (ACS Publications) URL: [Link]
-
Title: Dynamics and disorder: on the stability of pyrazinamide polymorphs Source: IUCrJ (National Center for Biotechnology Information / PMC) URL: [Link]
-
Title: The Phase Relationship Between the Pyrazinamide Polymorphs α and γ Source: ChemRxiv URL: [Link]
-
Title: Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range Source: MDPI URL: [Link]
-
Title: A New Insight into Pyrazinamide Polymorphic Forms and their Thermodynamic Relationships Source: Crystal Growth & Design (ACS Publications) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range [mdpi.com]
A Comprehensive Guide to the Safe Handling of 3-Amino-2-carbamoylpyrazine 1-oxide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Amino-2-carbamoylpyrazine 1-oxide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar pyrazine derivatives and pyrazine N-oxide.[1][2][3][4][5][6] A conservative approach to personal protective equipment (PPE) and handling is therefore advised to ensure the highest level of safety in the laboratory.
The primary hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][5][6] The N-oxide functional group may also influence the compound's reactivity and toxicological profile.[1][7][8]
Hazard Identification and Risk Assessment
Before handling 3-Amino-2-carbamoylpyrazine 1-oxide, a thorough risk assessment is crucial. Based on available data for similar compounds, the following potential hazards should be considered:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][5]
-
Serious Eye Irritation: Can cause significant eye irritation or damage.[2][4][5]
-
Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[2][3]
-
Flammability: Some related compounds are flammable solids.[3][9]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling 3-Amino-2-carbamoylpyrazine 1-oxide.
| Protection Type | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side protection. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Glove material and thickness should be selected based on the specific laboratory conditions. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[10] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or tasks with a higher risk of contamination, an impervious apron and additional protective clothing should be worn. | Contaminated clothing should be removed immediately and laundered separately before reuse.[2][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient or dust generation is likely, a NIOSH-approved respirator is necessary.[6] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear an apron over the lab coat.
-
Respiratory Protection (if needed): If a respirator is required, perform a seal check to ensure it fits correctly.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don your gloves last. Ensure they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Hand Hygiene: Immediately wash your hands or use hand sanitizer.
-
Lab Coat/Apron: Unfasten and remove your lab coat by rolling it inside out, touching only the inside surfaces.
-
Eye and Face Protection: Remove your face shield and goggles from the back to the front.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 3-Amino-2-carbamoylpyrazine 1-oxide.
Caption: Workflow for the safe handling of 3-Amino-2-carbamoylpyrazine 1-oxide.
Disposal Plan
Proper disposal of 3-Amino-2-carbamoylpyrazine 1-oxide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with 3-Amino-2-carbamoylpyrazine 1-oxide, including gloves, disposable lab coats, and weighing papers, should be considered hazardous waste.
-
Containerization: Collect all solid waste in a clearly labeled, sealable container. The label should include the chemical name and associated hazards.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous waste container.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these stringent safety protocols, you can minimize the risks associated with handling 3-Amino-2-carbamoylpyrazine 1-oxide and maintain a safe laboratory environment.
References
- Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide.
- AK Scientific, Inc. Safety Data Sheet.
-
Molbase. 3-amino-2-pyrazinecarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester. Retrieved from [Link]
-
INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]
- Synerzine. (2018, June 22). Pyrazine - Safety Data Sheet.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
-
Ames, B. N., et al. (2023, May 23). Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay. PMC. Retrieved from [Link]
- Fisher Scientific. SAFETY DATA SHEET.
- DC Fine Chemicals. Safety Data Sheet.
-
NextSDS. Pyrazine N-oxide — Chemical Substance Information. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 3-Amino-2-pyrazinecarboxylic Acid | CAS#:5424-01-1. Retrieved from [Link]
-
ACS Publications. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
- Cayman Chemical. (2025, October 31). Safety Data Sheet.
-
PubChem. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656. Retrieved from [Link]
Sources
- 1. PYRAZINE N-OXIDE - Safety Data Sheet [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. synerzine.com [synerzine.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Amino-2-pyrazinecarboxylic Acid | CAS#:5424-01-1 | Chemsrc [chemsrc.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nextsds.com [nextsds.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
